3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-chloro-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJOLCGREMQDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614670 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-40-5 | |
| Record name | 3-Chloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90614670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
This compound is a valuable scaffold in medicinal chemistry and materials science. Its biphenyl structure is a common motif in pharmacologically active molecules, and the presence of the chloro and carboxylic acid functionalities provides versatile handles for further chemical modifications. This guide offers a comprehensive overview of a reliable and widely applicable synthesis protocol for this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this document, ensuring both scientific rigor and practical utility.
Core Synthesis Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][2] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[3] For the synthesis of this compound, the most logical and efficient approach involves the cross-coupling of a substituted halobenzoic acid with phenylboronic acid.
Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[3][4] The choice of a bromo-substituted benzoic acid is often a good balance between reactivity and cost, although iodo-substituted analogs can also be used and may exhibit higher reactivity.[2]
Materials and Reagents:
-
3-Chloro-4-bromobenzoic acid
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium on carbon [Pd/C])
-
Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])
-
Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, or tetrahydrofuran (THF) and water)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (HCl), 1M solution
-
Solvents for recrystallization (e.g., aqueous ethanol or a mixture of benzene and petroleum ether)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Chloro-4-bromobenzoic acid (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Solvent and Base Addition: Add the chosen solvent system (e.g., DME/water in a 4:1 ratio) and the base (2-3 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain it at this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Acidification: Carefully add 1M HCl to the reaction mixture until the pH is acidic (pH 2-3). This will protonate the carboxylate salt to the desired carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Mechanistic Insights: The Catalytic Cycle of Suzuki Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-Chloro-4-bromobenzoic acid), forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organoboron species (phenylboronic acid) transfers its organic group to the palladium center. This step is facilitated by the base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimizing Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their expected impact.
| Parameter | Variation | Expected Impact on Yield/Purity | Rationale |
| Aryl Halide | I > Br > Cl | Higher reactivity with heavier halogens. | The C-X bond strength decreases down the group, facilitating oxidative addition.[4] |
| Catalyst | Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ | High yields are generally achievable with various Pd catalysts. Pd/C can simplify purification. | The choice of ligand and palladium source can influence catalyst stability and activity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Stronger bases can sometimes increase reaction rates. | The base is crucial for activating the boronic acid for transmetalation.[2] |
| Solvent | DME/H₂O, THF/H₂O, Toluene/H₂O | The solvent mixture must dissolve both the organic and inorganic reagents. | A biphasic system is often employed to facilitate the reaction between the different components. |
| Temperature | 60-100 °C | Higher temperatures generally lead to faster reaction rates. | Sufficient thermal energy is required to overcome the activation energy of the oxidative addition step. |
Purification: A Critical Step for High-Purity Product
The crude product obtained after work-up will likely contain unreacted starting materials, catalyst residues, and byproducts. Recrystallization is a highly effective method for purifying solid carboxylic acids.
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system for 4-biphenyl carboxylic acid, a closely related compound, is aqueous ethanol or a mixture of benzene and petroleum ether.[6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Physicochemical properties of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Context and Significance
This compound, also known by its IUPAC name 4-(3-chlorophenyl)benzoic acid, is an aromatic carboxylic acid.[1] Its structure, featuring a biphenyl core, is a key scaffold in medicinal chemistry and materials science. Biphenyl structures are prevalent in a range of pharmaceuticals due to their metabolic stability and ability to orient functional groups in specific three-dimensional arrangements for optimal target binding.[2][3] The presence of both a chloro- substituent and a carboxylic acid group provides versatile handles for further synthetic modification, making this compound a valuable intermediate.[4][5][6]
This guide provides a comprehensive overview of the essential physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies for their determination. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for discovery and development pipelines.
Core Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are fundamental for predicting the compound's behavior in various experimental and physiological environments.
| Property | Value | Source |
| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | PubChem[1] |
| CAS Number | 5728-43-8 | Santa Cruz Biotechnology[7] |
| Molecular Formula | C₁₃H₉ClO₂ | PubChem[1] |
| Molecular Weight | 232.66 g/mol | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Expert Insight: The XLogP3 value of 4.1 indicates significant lipophilicity, suggesting low aqueous solubility but good potential for membrane permeability. The topological polar surface area (TPSA) is well within the typical range for orally bioavailable drugs, further highlighting its potential as a drug scaffold.
Structural Elucidation and Spectroscopic Profile
Verifying the identity and purity of a compound is the cornerstone of any scientific investigation. Spectroscopic methods provide a non-destructive means to confirm the molecular structure.
Molecular Structure
The structure consists of a benzoic acid moiety substituted with a 3-chlorophenyl group at the 4-position.
References
- 1. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl compound whose specific mechanism of action has not been extensively elucidated in publicly available research. However, by examining its structural features—a chlorinated biphenyl core and a carboxylic acid moiety—we can infer potential biological activities based on well-documented actions of analogous compounds. This guide synthesizes information on related molecules to propose putative mechanisms of action and outlines a comprehensive experimental framework to validate these hypotheses. We will explore potential interactions with nuclear receptors, ion channels, and enzymes, providing a scientifically grounded starting point for future research and drug discovery efforts.
Introduction: Deconstructing the Molecule
This compound belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, a biphenyl, is a privileged scaffold found in numerous pharmaceuticals. The addition of a chloro group and a carboxylic acid functional group can significantly influence the molecule's physicochemical properties, such as lipophilicity, acidity, and electronic distribution, thereby dictating its pharmacokinetic profile and potential biological targets.
The carboxylic acid group, in particular, is a common feature in many drugs, often serving as a critical pharmacophore that can engage in hydrogen bonding or ionic interactions with protein targets.[1] Its presence can also enhance water solubility and influence protein binding in the bloodstream.[2]
Postulated Mechanisms of Action Based on Structural Analogs
In the absence of direct studies, we can formulate hypotheses about the mechanism of action of this compound by examining its structural relatives.
Aryl Hydrocarbon Receptor (AhR) Agonism
Polychlorinated biphenyls (PCBs) are a well-studied class of compounds structurally related to this compound. Certain PCB congeners are known agonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[3] The binding of a ligand to AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and initiates the transcription of target genes, including those encoding cytochrome P450 enzymes like CYP1A1 and CYP1A2.
The planarity of the biphenyl rings is a key determinant for high-affinity AhR binding. While the single chloro-substituent in this compound may not induce the same level of coplanarity as in highly chlorinated PCBs, the potential for AhR interaction should not be dismissed.
Hypothesized Signaling Pathway: AhR Activation
Caption: Putative Aryl Hydrocarbon Receptor (AhR) activation pathway.
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)
Derivatives of biphenyl-4-carboxamide have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation.[4] While this compound is a carboxylic acid and not a carboxamide, the shared biphenyl-4-carbonyl scaffold suggests a potential for interaction with TRPV1. The carboxylic acid could potentially mimic the hydrogen bonding interactions of the amide group within the TRPV1 binding pocket.
Estrogen Receptor (ERα) Modulation
Some biphenyl carboxylic acids have been investigated for their anticancer properties, with molecular docking studies suggesting potential binding to the estrogen receptor alpha (ERα).[5] These compounds could act as either agonists or antagonists, depending on how they orient within the ligand-binding domain and their influence on receptor conformation. Given the structural similarity, this compound could potentially exhibit similar activity.
Proposed Experimental Validation
To elucidate the true mechanism of action, a systematic experimental approach is required. The following protocols outline key experiments to test the aforementioned hypotheses.
Experiment 1: Assessing Aryl Hydrocarbon Receptor (AhR) Activation
Objective: To determine if this compound can activate the AhR signaling pathway.
Methodology:
-
Cell Culture: Utilize a reporter cell line, such as HepG2 cells, which are known to express a functional AhR pathway.
-
Reporter Gene Assay:
-
Transfect the HepG2 cells with a reporter plasmid containing a luciferase gene under the control of a xenobiotic response element (XRE).
-
Treat the transfected cells with varying concentrations of this compound for 24 hours. A known AhR agonist, such as TCDD, should be used as a positive control.
-
Measure luciferase activity using a luminometer. A dose-dependent increase in luciferase activity would indicate AhR activation.
-
-
Quantitative PCR (qPCR):
-
Treat HepG2 cells with the compound as described above.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR to measure the mRNA expression levels of AhR target genes, such as CYP1A1 and CYP1A2. An upregulation of these genes would further support AhR activation.
-
Experimental Workflow: AhR Activation Assay
Caption: Workflow for the Aryl Hydrocarbon Receptor (AhR) reporter gene assay.
Experiment 2: Investigating TRPV1 Modulation
Objective: To determine if this compound can modulate the activity of the TRPV1 channel.
Methodology:
-
Cell Line: Use a cell line that stably expresses human TRPV1, such as HEK293-hTRPV1 cells.
-
Calcium Imaging Assay:
-
Load the HEK293-hTRPV1 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply a known TRPV1 agonist, such as capsaicin, to induce calcium influx and measure the increase in fluorescence.
-
In separate experiments, pre-incubate the cells with various concentrations of this compound before applying capsaicin.
-
A reduction in the capsaicin-induced fluorescence signal would suggest antagonistic activity.
-
-
Electrophysiology (Patch-Clamp):
-
For a more direct measure of channel activity, perform whole-cell patch-clamp recordings on HEK293-hTRPV1 cells.
-
Apply capsaicin to elicit an inward current.
-
Co-apply this compound with capsaicin to determine if it can inhibit the current.
-
Experiment 3: Evaluating Estrogen Receptor (ERα) Binding and Activity
Objective: To assess the binding affinity and functional activity of this compound towards ERα.
Methodology:
-
Competitive Binding Assay:
-
Use a commercially available ERα competitive binding kit, which typically employs a fluorescently labeled estrogen analog.
-
Incubate purified ERα with the fluorescent ligand in the presence of increasing concentrations of unlabeled this compound.
-
Measure the displacement of the fluorescent ligand to determine the binding affinity (Ki or IC50) of the test compound.
-
-
ERα Reporter Assay:
-
Utilize a cell line that is responsive to estrogens, such as MCF-7 breast cancer cells, which endogenously express ERα.
-
Transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid.
-
Treat the cells with this compound alone (to test for agonism) or in combination with estradiol (to test for antagonism).
-
Measure luciferase activity to determine the functional effect on ERα-mediated transcription.
-
Quantitative Data Summary
The following table can be used to summarize the quantitative data obtained from the proposed experiments.
| Assay | Endpoint | This compound | Positive Control |
| AhR Reporter Assay | EC50 | To be determined | TCDD: Value |
| TRPV1 Calcium Imaging | IC50 | To be determined | Capsazepine: Value |
| ERα Competitive Binding | Ki | To be determined | Estradiol: Value |
| ERα Reporter (Agonism) | EC50 | To be determined | Estradiol: Value |
| ERα Reporter (Antagonism) | IC50 | To be determined | Tamoxifen: Value |
Conclusion
While the precise mechanism of action for this compound remains to be definitively established, its structural characteristics point towards several plausible biological targets, including the aryl hydrocarbon receptor, the TRPV1 ion channel, and the estrogen receptor alpha. The experimental framework proposed in this guide provides a clear and logical path for researchers to systematically investigate these possibilities. Elucidating the mechanism of action is a critical step in the potential development of this compound or its derivatives for therapeutic applications. The synthesis of related biphenyl carboxylic acids and their evaluation in various biological assays has been a fruitful area of research, and a thorough understanding of the structure-activity relationships will be paramount for any future drug discovery efforts.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Correlation of carboxylic acid pKa to protein binding and antibacterial activity of a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
The Biological Versatility of 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry
The biphenyl moiety is a recurring structural motif in a plethora of biologically active compounds, serving as a versatile scaffold in the design of novel therapeutics.[1] Its conformational flexibility and ability to engage in various intermolecular interactions have cemented its status as a privileged structure in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting biphenyl carboxylic acid framework gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on a specific, yet promising, subclass: derivatives of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. While research on this precise parent compound is nascent, the exploration of its derivatives has begun to unveil a landscape rich with therapeutic potential. The introduction of a chlorine atom at the 3-position of the biphenyl core can significantly modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile. This technical guide will provide an in-depth exploration of the known biological activities of this compound derivatives, detailing their synthesis, mechanisms of action, and the experimental protocols for their evaluation.
Synthetic Strategies for this compound Derivatives
The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful and widely adopted method.[1] This palladium-catalyzed reaction provides a robust and efficient means to forge the carbon-carbon bond between the two phenyl rings, allowing for the introduction of a wide array of substituents.
A general synthetic approach to this compound derivatives is outlined below:
References
A Comprehensive Technical Guide to 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid: Synthesis, Reactivity, and Applications
Foreword: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the biphenyl scaffold holds a position of significant importance. Its unique structural and electronic properties make it a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][2] Biphenyl derivatives are integral to a wide array of bioactive compounds, demonstrating activities that span from anti-inflammatory to anticancer agents.[3][4] This guide focuses on a key functionalized biphenyl derivative: 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid . As an intermediate, this molecule offers a strategic combination of reactive sites—the carboxylic acid handle and the chlorinated biphenyl core—presenting a versatile platform for the construction of complex molecular architectures. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, elucidating the synthesis, chemical behavior, and synthetic utility of this valuable compound.
Core Characteristics of this compound
This compound, also known by its IUPAC name 4-(3-chlorophenyl)benzoic acid, is an aromatic carboxylic acid.[5] The presence of the chlorine atom on one of the phenyl rings and the carboxylic acid on the other introduces both electronic and steric influences that are crucial for its reactivity and subsequent applications.
Physicochemical Properties
A summary of the key physicochemical properties is provided below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | [5] |
| CAS Number | 5728-43-8 | [5][6] |
| Molecular Formula | C₁₃H₉ClO₂ | [5][6] |
| Molecular Weight | 232.66 g/mol | [5][6] |
| Appearance | Typically a white to off-white solid | General |
| Topological Polar Surface Area | 37.3 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
Strategic Synthesis: Accessing the Core Scaffold
The construction of the biaryl bond is the cornerstone of synthesizing this compound. Among the various cross-coupling methodologies developed over the last century, the Suzuki-Miyaura coupling reaction stands out as the most robust and widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of starting materials.[2][7][8]
Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The most efficient and scalable synthesis involves the palladium-catalyzed cross-coupling of a boronic acid with an aryl halide. For this compound, this translates to two primary disconnection strategies, both of which are viable.
Strategy A: Coupling of 4-carboxyphenylboronic acid with 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene. Strategy B: Coupling of (3-chlorophenyl)boronic acid with 4-bromobenzoic acid.
Strategy B is often preferred in laboratory and industrial settings due to the generally lower cost and higher stability of 4-bromobenzoic acid compared to some substituted boronic acids. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8]
Caption: General workflow for the Suzuki-Miyaura coupling synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling (Strategy B)
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzoic acid (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).[3][9]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Solvent Addition: Add a degassed solvent system. A biphasic mixture such as Toluene/Ethanol/Water or 1,4-Dioxane/Water is commonly used.[3][11]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-16 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) or by column chromatography on silica gel to yield the pure this compound.[3]
Alternative Synthetic Routes: The Ullmann Condensation
While less common for this specific transformation due to harsher conditions, the Ullmann reaction, a copper-catalyzed coupling, represents an older but still relevant method for forming aryl-aryl bonds.[12][13] The classic Ullmann condensation typically requires high temperatures (often >200 °C) and stoichiometric amounts of copper powder.[12] Modern modifications have introduced soluble copper catalysts and ligands, allowing for milder conditions, but the Suzuki coupling generally remains the method of choice for its superior efficiency and broader applicability.[12][14]
Chemical Reactivity and Synthetic Utility
The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups.
Caption: Reactivity map of this compound.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional handle.[15] It readily undergoes standard transformations:
-
Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) or via the acyl chloride intermediate yields the corresponding esters.
-
Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) or after conversion to the acyl chloride provides access to a wide range of amide derivatives.[16][17] This is a critical transformation in drug discovery for modulating properties like cell permeability and metabolic stability.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (3'-chloro-[1,1'-biphenyl]-4-yl)methanol.
Role in Medicinal Chemistry and Drug Development
The biphenyl carboxylic acid framework is a known pharmacophore in various drug classes. The carboxylic acid group often serves as a key binding element, interacting with basic residues in protein targets, or acts as a bioisostere for other acidic functional groups.[18][19][20]
-
URAT1 Inhibitors: Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target for treating hyperuricemia and gout.[21] The carboxylic acid is crucial for mimicking the endogenous substrate, uric acid, and binding to the transporter.
-
Anticancer Agents: The biphenyl scaffold is present in numerous compounds investigated for their anticancer properties.[3] Derivatives of this core can be elaborated to target various cellular pathways involved in cancer progression. For instance, some biphenyl-4-carboxylic acid derivatives have been shown to inhibit tubulin polymerization.[22]
-
Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) and developmental anti-inflammatory agents feature the biphenyl structure.[4]
Spectroscopic Characterization Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum for this compound is not provided in the initial search, the expected spectroscopic characteristics can be inferred from data on analogous compounds.[23][24][25][26]
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic region (approx. 7.3-8.2 ppm) will show a complex multiplet pattern corresponding to the 8 aromatic protons. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is D₂O exchangeable. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm). The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift (approx. 165-175 ppm). The carbon attached to the chlorine will also show a characteristic shift. |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp, strong C=O stretch (approx. 1680-1710 cm⁻¹). C-Cl stretch (approx. 600-800 cm⁻¹). C=C aromatic stretches (approx. 1400-1600 cm⁻¹). |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 232, with a characteristic M+2 isotope peak at m/z 234 (approx. 1/3 the intensity of M⁺) due to the presence of the ³⁷Cl isotope.[24] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The information below is a summary derived from available Safety Data Sheets (SDS).
-
Hazard Identification:
-
Precautionary Measures:
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[27]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move person to fresh air.[31]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[29]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[27]
-
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its efficient preparation via robust methods like the Suzuki-Miyaura coupling, combined with the versatile reactivity of its carboxylic acid and chloro-biphenyl functionalities, makes it a valuable building block for creating complex molecules. Its prevalence in scaffolds designed for a range of therapeutic targets underscores its significance for professionals in drug discovery and development. This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 16. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 26. spectrabase.com [spectrabase.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. synquestlabs.com [synquestlabs.com]
- 29. echemi.com [echemi.com]
- 30. 3'-Chloro-biphenyl-3-carboxylic acid | C13H9ClO2 | CID 2757416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. fishersci.com [fishersci.com]
Solubility and Stability of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is an arylcarboxylic acid derivative with a chlorinated biphenyl backbone. Such structures are common scaffolds in medicinal chemistry and materials science. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and drug development. Poor aqueous solubility can hinder bioavailability, while chemical instability can compromise shelf-life, safety, and efficacy. This guide provides a detailed examination of the theoretical and practical aspects of the solubility and stability of this compound. It offers field-proven, step-by-step protocols for characterization and analysis, grounded in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Physicochemical Profiling
The journey from a promising chemical entity to a viable drug product is paved with rigorous scientific evaluation. Among the earliest and most critical hurdles are the compound's intrinsic solubility and stability. These properties dictate formulation strategies, manufacturability, storage conditions, and ultimately, the therapeutic potential of a molecule.
This compound combines a hydrophobic, rigid biphenyl core with a polar, ionizable carboxylic acid group. The addition of a chlorine atom further modulates its electronic properties and lipophilicity. This structural combination presents a unique set of challenges and opportunities in drug development. The biphenyl structure is known for enhancing thermal and chemical stability, while the carboxylic acid group can be leveraged for salt formation to improve solubility.[1] However, the overall molecule is expected to have low intrinsic aqueous solubility due to the dominant hydrophobic biphenyl moiety.[2] This guide serves as a foundational resource for scientists tasked with characterizing this, or structurally similar, compounds.
Core Physicochemical Profile
A baseline understanding of the molecule's fundamental properties is the logical starting point. These data, primarily sourced from computational models and public databases, provide the initial framework for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | PubChem[3] |
| Molecular Weight | 232.66 g/mol | PubChem[3] |
| CAS Number | 5728-43-8 | ChemScene[4] |
| Calculated LogP | 3.7 - 4.1 | ChemScene[4], PubChem[3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[4], PubChem[3] |
| Hydrogen Bond Donors | 1 | ChemScene[4] |
| Hydrogen Bond Acceptors | 1 (O), 2 (O=C-O) | ChemScene[4] |
Expert Insight: The high calculated LogP value (>3.5) immediately signals a high degree of lipophilicity and predicts low aqueous solubility. The single carboxylic acid group, while providing a handle for pH-dependent solubility and salt formation, is unlikely to overcome the hydrophobicity of the chlorinated biphenyl core in neutral aqueous media.
Solubility Profile: Theory and Experimental Protocol
Solubility is not a single value but a characteristic dependent on the solvent system, temperature, and pH. For drug development, solubility in aqueous and relevant organic solvents is critical.
Theoretical Considerations
The molecule's solubility is a tale of two competing features:
-
Hydrophobic Biphenyl Core: The large, non-polar biphenyl structure is the primary driver of low solubility in polar solvents like water. Polychlorinated biphenyls (PCBs) are famously insoluble in water.[2]
-
Polar Carboxylic Acid Group: This functional group can ionize to a carboxylate anion, which is significantly more polar and can engage in favorable interactions with water. This makes the compound's aqueous solubility highly pH-dependent. At pH values well above its pKa, solubility will increase dramatically.
-
Chlorine Substituent: The chloro group increases the molecule's lipophilicity, generally leading to decreased aqueous solubility compared to its non-chlorinated parent, 4-biphenylcarboxylic acid.
Experimental Workflow for Solubility Determination
The Shake-Flask method is the gold-standard for determining equilibrium solubility. The workflow is designed to ensure that a saturated solution is achieved and accurately quantified.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Equilibrium Solubility by Shake-Flask HPLC-UV
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
Validated HPLC method for the compound
-
Solvents: Purified water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, acetonitrile, etc.
Methodology:
-
Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure solid remains after equilibration, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
Sampling: After equilibration, let the vials stand for 1-2 hours to allow undissolved solids to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Crucially , immediately filter it through a 0.22 µm syringe filter to remove all particulate matter. This step is self-validating; if filtration is incomplete, the analytical result will be erroneously high and irreproducible.
-
Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.
Stability Profile and Forced Degradation
Assessing chemical stability is essential for determining a compound's shelf-life and identifying potential degradation products, which could be inactive or even toxic. Forced degradation, or stress testing, is the intentional degradation of a compound under more severe conditions than accelerated stability testing.[6][7] It is a regulatory requirement and a critical tool for developing stability-indicating analytical methods.
Intrinsic Stability
The chlorinated biphenyl core is known to be highly stable and resistant to degradation by acids and alkalis.[2][8] This chemical inertness is why PCBs are persistent environmental pollutants.[9] The primary site of potential reactivity on this compound under typical pharmaceutical stress conditions is the carboxylic acid group, though reactions on the aromatic rings (e.g., oxidative degradation) are also possible.
Forced Degradation Workflow
A systematic approach to stress testing ensures all likely degradation pathways are explored. The goal is to achieve 5-20% degradation of the parent compound; excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world storage.
Caption: Workflow for a Forced Degradation Study.
Protocols for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for this compound and to validate the stability-indicating nature of the analytical method.
General Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For each condition, mix the stock solution with the stressor in a vial. Include a control sample (stock solution with diluent only) kept at ambient temperature.
-
Expose the vials to the stress condition for a defined period (e.g., sampling at 2, 8, 24, and 48 hours).
-
At each time point, withdraw an aliquot, quench the reaction, dilute to a suitable concentration (~0.1 mg/mL), and analyze immediately by HPLC.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl).[10]
-
Procedure: Mix 1 part stock solution with 1 part 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60-80°C.
-
Quenching: Neutralize the sample with an equivalent amount of NaOH before dilution. The self-validating nature of this step is evident in the chromatogram; improper neutralization can cause peak shape issues or on-column reactions.
-
-
Base Hydrolysis:
-
Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).[10]
-
Procedure: Mix 1 part stock solution with 1 part 0.2 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.
-
Quenching: Neutralize the sample with an equivalent amount of HCl before dilution.
-
-
Oxidative Degradation:
-
Stressor: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure: Mix 1 part stock solution with 1 part 6% H₂O₂. Keep at room temperature, protected from light.
-
Quenching: Dilution with mobile phase is often sufficient to quench the reaction.
-
-
Thermal Degradation:
-
Procedure (Solution): Heat the control sample vial at 60-80°C.
-
Procedure (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 80°C). At each time point, dissolve a weighed amount for analysis.
-
-
Photolytic Degradation:
-
Procedure: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Wrap a control sample in aluminum foil to serve as a dark control.
-
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. For an aromatic, UV-active compound like this compound, reversed-phase HPLC with UV detection is the method of choice.[11]
| Parameter | Recommended Condition | Rationale / Causality |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and resolution for hydrophobic aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, ensuring a single protonated state for sharp, symmetrical peaks.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting lipophilic compounds from a C18 column. |
| Gradient | 30% to 95% B over 10 minutes | A gradient is necessary to elute the parent compound and separate it from potentially more polar (early eluting) or less polar (late eluting) degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic rings provide strong UV absorbance. A DAD is crucial for forced degradation studies to assess peak purity and detect co-eluting impurities. |
| Injection Vol. | 2 µL | Small volume to prevent column overload, especially for solubility samples. |
Trustworthiness Check: The method's suitability is confirmed during the forced degradation study. A method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent peak and from each other, and if the mass balance (sum of parent peak area and all degradant peak areas) is close to 100%.
Conclusion
The successful development of any chemical entity, particularly in the pharmaceutical arena, hinges on a deep and early understanding of its fundamental physicochemical properties. For this compound, its high lipophilicity presents a significant solubility challenge in aqueous systems, necessitating careful formulation strategies such as pH adjustment or salt formation. Conversely, its chlorinated biphenyl core imparts high intrinsic chemical stability. The systematic application of the forced degradation protocols outlined in this guide will reveal its degradation liabilities and enable the development of a robust, stability-indicating analytical method. This foundational knowledge is not merely a data-gathering exercise; it is a critical, risk-mitigating step that informs all subsequent stages of research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K | CoLab [colab.ws]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moodle.toxoer.com [moodle.toxoer.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Derivatives of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid and Their Synthesis
This guide provides a comprehensive overview of the synthesis and derivatization of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid, a key scaffold in medicinal chemistry and materials science. We will explore the foundational synthesis of the biphenyl core structure and delve into the preparation of its principal derivatives, including esters, amides, and complex heterocyclic systems. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug development and organic synthesis.
The Biphenyl Carboxylic Acid Core: Synthesis and Significance
The this compound structure is a vital building block. The biphenyl moiety is a recognized pharmacophore found in numerous therapeutic agents, valued for its rigid, planar structure that can effectively interact with biological targets.[1] The carboxylic acid group provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. Furthermore, derivatives of biphenyl carboxylic acid have shown potential as anticancer agents, URAT1 inhibitors for treating gout, and TRPV1 antagonists for neuropathic pain.[2][3][4]
The primary and most efficient method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.
Core Synthesis via Suzuki-Miyaura Coupling
The synthesis joins two key fragments: a substituted phenylboronic acid and a substituted aryl halide. For this compound, a common approach involves coupling 4-boronobenzoic acid with 1-bromo-3-chlorobenzene or a similar pairing.
Reaction Scheme: (3-Chlorophenyl)boronic acid + Methyl 4-bromobenzoate → Methyl 3-chloro-[1,1'-biphenyl]-4-carboxylate → this compound (via hydrolysis)
Causality in Experimental Design:
-
Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential.[2] The palladium cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.[6]
-
Base: A base, typically an inorganic carbonate like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6][7]
-
Solvent System: A biphasic solvent system, such as toluene/water or 1,4-dioxane/water, is often used to dissolve both the organic substrates and the inorganic base.[2][7]
Caption: Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of a Biphenyl Carboxylic Acid Derivative[2]
-
Setup: To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), add the desired substituted phenylboronic acid (12.18 mmol) and potassium carbonate (K₂CO₃) (1.21 g, 12.18 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.14 mL, 2.44 mmol) to the mixture.
-
Reaction: Stir the resulting mixture at 80°C for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Derivatives and Their Synthesis
The carboxylic acid functional group of the core molecule is a gateway to a wide array of derivatives. We will focus on three major classes: esters, amides, and N-heterocycles.
Ester Derivatives
Esterification is a fundamental transformation used to create prodrugs, modify physicochemical properties like solubility and lipophilicity, or protect the carboxylic acid during subsequent synthetic steps.[8][9] The most common method is the Fischer-Speier esterification.[10][11]
Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] To drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed.
Caption: Figure 2: Mechanism of Fischer Esterification.
Experimental Protocol: General Fischer Esterification [10][12]
-
Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 2-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine. Dry the organic layer, concentrate, and purify the resulting ester by chromatography or recrystallization.
| Reactant Alcohol | Catalyst | Conditions | Product | Yield | Reference |
| Methanol | H₂SO₄ | Reflux, 6h | Methyl 3-chloro-[1,1'-biphenyl]-4-carboxylate | High | [10] |
| Ethanol | TsOH | Reflux, 8h | Ethyl 3-chloro-[1,1'-biphenyl]-4-carboxylate | High | [10] |
Amide Derivatives
Amide bond formation is one of the most critical reactions in medicinal chemistry. Amide derivatives of the core structure can exhibit a wide range of biological activities.[3][13] Direct reaction of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid.
Synthesis Methods & Rationale:
-
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or B(OCH₂CF₃)₃ activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[14][15] This method is favored for its mild conditions, which preserve sensitive functional groups and stereocenters.[16]
-
Acyl Chloride Formation: A more traditional, robust method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts rapidly with an amine. This method is less suitable for complex molecules with acid-sensitive groups.
Experimental Protocol: Amidation using B(OCH₂CF₃)₃ [14]
-
Setup: In a suitable vial, dissolve this compound (1.0 mmol, 1 eq) and the desired amine (1.0 mmol, 1 eq) in acetonitrile (2 mL).
-
Reagent Addition: Add B(OCH₂CF₃)₃ (2.0 mmol, 2 eq) to the solution.
-
Reaction: Seal the vial and stir the reaction mixture at 80-100°C for 5-24 hours.
-
Workup & Purification: Upon completion, the amide products can often be purified by a simple filtration through commercially available scavenger resins to remove borate byproducts and unreacted starting materials, avoiding aqueous workup and chromatography.
Caption: Figure 3: General Workflow for Amide Synthesis.
Heterocyclic Derivatives: Synthesis of 2-Azetidinones
More complex derivatives, such as those containing heterocyclic rings, can be synthesized through multi-step sequences. A notable example is the synthesis of 2-azetidinone (β-lactam) derivatives, which are known for their potential as antibacterial agents.[17][18] The synthesis starts from the biphenyl carboxylic acid and proceeds via a hydrazide intermediate.[19]
Synthetic Pathway Rationale:
-
Hydrazide Formation: The carboxylic acid is first converted to an ester (as described in 2.1) and then treated with hydrazine hydrate to form the corresponding hydrazide. This introduces a nucleophilic nitrogen necessary for the subsequent steps.
-
Hydrazone (Schiff Base) Formation: The hydrazide is condensed with various aromatic aldehydes. This reaction forms a C=N double bond, creating the backbone that will be cyclized.
-
[2+2] Cycloaddition: The key step is the reaction of the hydrazone with chloroacetyl chloride in the presence of a base like triethylamine. This is a Staudinger synthesis, a [2+2] cycloaddition between a ketene (formed in situ from chloroacetyl chloride and triethylamine) and the imine (the hydrazone) to form the four-membered β-lactam ring.[19]
Experimental Protocol: Synthesis of Biphenyl-Azetidinone Derivatives [17][19]
-
Step 1 (Hydrazide): Convert this compound to its methyl ester. Reflux the ester with hydrazine hydrate in ethanol to obtain 3-Chloro-[1,1'-biphenyl]-4-carbohydrazide.
-
Step 2 (Hydrazone): Dissolve the hydrazide (1 eq) and a substituted aromatic aldehyde (1 eq) in ethanol and reflux for 4-6 hours to form the corresponding Biphenyl-4-carboxylic acid (substituted benzylidene)-hydrazide.
-
Step 3 (Azetidinone): To a solution of the hydrazone (1 eq) and triethylamine (1.5 eq) in dioxane, add chloroacetyl chloride (1.2 eq) dropwise at 0-5°C. Stir the mixture at room temperature for 10-12 hours.
-
Workup: Pour the reaction mixture into crushed ice. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final 2-azetidinone product.
| Aldehyde Reactant | Product Structure | M.P. (°C) | Reference |
| Benzaldehyde | 2-{2-[3-Chloro-2-(phenyl)-4-oxoazetidin-1-ylamino]...} | 166-168 | [18] |
| 4-Methoxybenzaldehyde | 2-{2-[3-Chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-ylamino]...} | 181-183 | [18] |
| 4-Chlorobenzaldehyde | 2-{2-[3-Chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]...} | 155-157 | [18] |
Conclusion
This compound is a highly valuable and versatile scaffold. Its synthesis is readily achieved through robust and scalable Suzuki-Miyaura coupling reactions. The true power of this core structure lies in the reactivity of its carboxylic acid group, which enables the synthesis of a vast array of ester, amide, and complex heterocyclic derivatives. The methodologies detailed in this guide—Fischer esterification, modern amidation techniques, and multi-step heterocyclic constructions—provide researchers with a powerful toolkit for generating novel chemical entities for drug discovery and materials science applications. The continued exploration of derivatives from this core promises to yield compounds with significant biological and functional properties.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 9. WO1988001615A1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajchem-a.com [ajchem-a.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide – Oriental Journal of Chemistry [orientjchem.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid: A Versatile Building Block for Advanced Molecular Architectures
Abstract
The biphenyl scaffold is a cornerstone in modern synthetic chemistry, serving as a privileged structure in both medicinal chemistry and materials science.[1][2] Among its many derivatives, 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid has emerged as a particularly valuable building block. Its trifunctional nature—comprising a reactive carboxylic acid, a modifiable chloro-substituent, and a tunable biphenyl core—offers a unique platform for constructing complex molecules with precisely engineered properties. This guide provides an in-depth analysis of this compound, from its synthesis and physicochemical properties to its strategic application in the development of high-value molecules, supported by field-proven protocols and mechanistic insights.
Physicochemical Profile and Strategic Importance
This compound, also known as 4-(3-chlorophenyl)benzoic acid, possesses a unique combination of features that make it an attractive starting point for synthesis. The carboxylic acid group provides a reliable handle for amide couplings, esterifications, and bioisosteric replacements, which are fundamental transformations in drug discovery.[3][4] The chlorine atom on the second phenyl ring not only influences the molecule's overall lipophilicity and electronic properties but also serves as a latent site for further carbon-carbon or carbon-heteroatom bond formation via cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(3-chlorophenyl)benzoic acid | [5] |
| CAS Number | 5728-43-8 | [5] |
| Molecular Formula | C₁₃H₉ClO₂ | [5] |
| Molecular Weight | 232.66 g/mol | [5] |
| Appearance | White to off-white solid | N/A |
| XLogP3 | 4.1 | [5] |
The strategic value of this building block lies in its ability to generate molecular diversity from a common core, enabling systematic exploration of a target's structure-activity relationship (SAR).
Caption: Logical workflow for utilizing the title compound.
Synthesis of the Biphenyl Core: The Suzuki-Miyaura Coupling
The most robust and scalable method for constructing the this compound scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning transformation provides a powerful means of forming C-C bonds between aryl halides and arylboronic acids with high efficiency and functional group tolerance.[7]
The reaction involves the coupling of 4-bromo- or 4-iodobenzoic acid with 3-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems using more electron-rich and sterically hindered phosphine ligands or even ligandless catalysts like Pd/C have been developed to improve efficiency and reduce catalyst loading.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Causality: This protocol utilizes a common palladium catalyst with a carbonate base. The base is crucial for activating the boronic acid to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[7] The biphasic solvent system (e.g., dioxane/water) ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively.[9]
-
Reagent Setup: To a solution of 4-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 3-chlorophenylboronic acid (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).[9]
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the reaction vessel under a positive pressure of the inert gas.[9]
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 2M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Applications in Complex Molecule Synthesis
A. Derivatization of the Carboxylic Acid: Gateway to Bioactivity
The carboxylic acid moiety is a versatile functional group for introducing diversity. In drug discovery, it is frequently converted to an amide, as the amide bond is a stable and common feature in biological systems. This transformation is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The direct conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is also a highly effective method.[10]
This strategy has been employed to synthesize novel inhibitors of urate transporter 1 (URAT1), a key target for treating hyperuricemia and gout.[11] By coupling the this compound core with various amine-containing fragments, researchers can systematically probe the binding pocket of the target protein.
Table 2: Representative URAT1 Inhibitors Derived from the Biphenyl Core
| Compound ID | R-Group (Amine Component) | IC₅₀ (μM) |
| A1 | 3,4-Dihydroxy-phenethylamine | 0.93 |
| Benzbromarone | (Reference Drug) | 0.43 |
| B21 | (1,2,4-Oxadiazole bioisostere) | 0.17 |
| (Data adapted from reference[11]) |
The data shows that derivatives of the biphenyl carboxylic acid scaffold can achieve potency comparable or superior to existing clinical drugs.[11] Notably, compound B21 replaces the amide bond with a 1,2,4-oxadiazole ring, a common bioisosteric replacement for the carboxylic acid/amide moiety, which can improve pharmacokinetic properties like cell permeability and metabolic stability.[11][12]
Caption: Structure-Activity Relationship (SAR) logic.
B. The Biphenyl Core in Materials Science
Beyond pharmaceuticals, the rigid, planar, and electronically conjugated nature of the biphenyl scaffold makes it an excellent component for organic materials.[13] Derivatives of biphenyl carboxylic acids have been investigated for applications as organic mechanoluminescent materials.[14] The carboxylic acid group can be converted into esters with long aliphatic or alicyclic chains, and the resulting materials can emit light when subjected to mechanical stress like grinding or stretching. This property is highly desirable for developing novel sensors for detecting impacts, friction, or material failure.[14]
Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its true potential is realized when its three distinct functional regions are exploited in concert. Future applications will likely involve multi-step synthetic sequences where the carboxylic acid is first derivatized, followed by a second cross-coupling reaction at the chloro-position to generate highly complex, three-dimensional molecules. This approach is particularly promising for developing next-generation covalent inhibitors in oncology or advanced polymeric materials with tailored electronic properties. As synthetic methodologies continue to advance, the utility and importance of this versatile building block are set to grow, solidifying its place in the toolbox of synthetic chemists across multiple disciplines.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. drughunter.com [drughunter.com]
- 4. scispace.com [scispace.com]
- 5. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 11. mdpi.com [mdpi.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid by HPLC-UV and LC-MS/MS
Introduction
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is an aromatic carboxylic acid that can be present as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite in toxicological studies. Its accurate quantification is critical for ensuring drug product purity, safety, and quality, as mandated by regulatory agencies.[1][2] The presence of impurities, even at trace levels, can impact the safety and efficacy of a final drug product. Therefore, robust, sensitive, and specific analytical methods are required for its detection and quantification in various matrices, from bulk drug substances to complex biological fluids.
This application note provides detailed protocols for the quantification of this compound using two powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers reliability and accessibility for routine quality control, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level analysis in complex biological matrices.
Both methodologies are presented with a focus on the scientific rationale behind procedural choices and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[3][4]
Analyte Physicochemical Properties
Understanding the properties of this compound is fundamental to developing effective separation and detection strategies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [5][6] |
| Molecular Weight | 232.66 g/mol | [5][6] |
| CAS Number | 5728-43-8 | [5] |
| XLogP3 | 4.1 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
The high XLogP3 value indicates significant hydrophobicity, making the analyte well-suited for reversed-phase (RP) chromatography.[5] The presence of the carboxylic acid functional group (pKa ~4-5) means its charge state is pH-dependent, a critical factor for optimizing chromatographic retention and extraction efficiency. The aromatic biphenyl structure provides a strong chromophore, enabling sensitive UV detection.
Recommended Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is a cornerstone of pharmaceutical quality control. It is robust, reliable, and suitable for quantifying the analyte in relatively clean matrices, such as drug substances or dissolution media. The separation is typically achieved on a reversed-phase column (e.g., C18), and quantification is based on the analyte's UV absorbance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as impurity analysis at trace levels or quantification in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[7] This technique couples the powerful separation capabilities of LC with the high specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The acidic nature of the analyte makes it amenable to analysis using negative ion electrospray ionization (ESI-).[8]
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol is optimized for the quantification of this compound as an impurity in a non-polar API drug substance.
Workflow for HPLC-UV Analysis
Caption: General workflow for quantification by HPLC-UV.
Principle
The analyte is separated from the API and other potential impurities on a C18 reversed-phase column using an isocratic mobile phase. The acidic nature of the mobile phase (pH adjusted with phosphoric acid) ensures that the carboxylic acid group is protonated (non-ionized), maximizing its retention on the non-polar stationary phase.[9] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from reference standards.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Phosphoric acid (H₃PO₄), ACS grade
-
Diluent: 50:50 (v/v) Acetonitrile/Water
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD/UV detector.
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v). Filter and degas before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation (API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method Validation
The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][10]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from other components (Resolution > 2). | Ensures the method accurately measures only the intended analyte.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct proportional relationship between concentration and response. |
| Range | Typically 0.1 µg/mL to 10 µg/mL. | The interval where the method is precise, accurate, and linear. |
| Accuracy | 90-110% recovery for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for repeatability; RSD ≤ 3.0% for intermediate precision. | Demonstrates the consistency of results under various conditions. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit of reliable measurement. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest concentration at which the analyte can be detected. |
| Robustness | No significant impact on results from small, deliberate changes in method parameters (e.g., pH, flow rate). | Indicates the method's reliability during normal usage.[10] |
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of this compound in human plasma.
Workflow for LC-MS/MS Analysis
Caption: General workflow for quantification by LC-MS/MS.
Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from plasma via protein precipitation.[12] Chromatographic separation is performed using a fast gradient on a UHPLC system to minimize matrix effects and ensure sharp peak shapes. The use of formic acid as a mobile phase modifier is compatible with mass spectrometry.[9] Detection is performed on a triple quadrupole mass spectrometer in negative ESI mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for both the analyte and the internal standard, providing exceptional selectivity and sensitivity.
Materials and Reagents
-
This compound reference standard
-
3-Chloro-[1,1'-biphenyl-d4]-4-carboxylic acid (or other suitable SIL-IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Agilent Zorbax RRHD SB-C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Program:
-
0.0 min: 10% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 10% B
-
5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 40 psi
-
Sheath Gas Temp: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 231.0 -> Q3: 187.0 (Loss of CO₂)
-
Internal Standard (d4): Q1: 235.0 -> Q3: 191.0
-
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Calibration Standards in Plasma: Spike blank human plasma with the analyte stock solution to prepare calibrators ranging from 0.1 ng/mL to 200 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of the IS in 50:50 ACN/Water.
-
Sample Extraction:
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard spiking solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rcf for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) Mobile Phase A/Mobile Phase B. Vortex to mix.
-
Transfer to an autosampler vial for analysis.
-
Method Validation
A full validation according to regulatory guidelines for bioanalytical methods (e.g., FDA guidance) is required. Key parameters are similar to the HPLC-UV method but with a focus on matrix effects, recovery, and stability in the biological matrix.
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is ideal for routine analysis in less complex matrices where analyte concentrations are relatively high. For trace-level quantification in challenging biological matrices, the LC-MS/MS method provides the necessary sensitivity, selectivity, and accuracy. The choice of method should be based on the specific application requirements, including the sample matrix, required sensitivity, and available instrumentation. Both protocols are designed as a foundation that must be fully validated to ensure compliance with regulatory standards and to guarantee the generation of high-quality, reliable data in pharmaceutical development and research.[13]
References
- 1. cormica.com [cormica.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. wjarr.com [wjarr.com]
- 12. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 13. starodub.nl [starodub.nl]
Application Note: A Robust HPLC Method for the Separation of Biphenyl Carboxylic Acids
Abstract: This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of biphenyl carboxylic acids. These compounds are of significant interest in pharmaceutical development and environmental analysis. The protocol herein is grounded in the principles of reversed-phase chromatography, emphasizing the critical role of mobile phase pH control for achieving optimal resolution and peak symmetry. We will explore the rationale behind stationary phase selection, mobile phase optimization, and detection parameter settings, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Chromatographic Challenge of Biphenyl Carboxylic Acids
Biphenyl carboxylic acids are a class of organic molecules characterized by two phenyl rings linked together, with one or more carboxylic acid functional groups. This structural motif is present in various pharmacologically active compounds and environmental contaminants. The inherent hydrophobicity of the biphenyl backbone, combined with the ionizable nature of the carboxylic acid group(s), presents a unique set of challenges for chromatographic separation.
The primary goal in developing an HPLC method for these analytes is to achieve baseline resolution between the parent compound, its potential impurities, and related analogues. This requires careful manipulation of the chromatographic parameters to control the retention and selectivity of the separation. In reversed-phase HPLC, the retention of ionizable compounds like carboxylic acids is highly dependent on the pH of the mobile phase.[1][2] By adjusting the pH, we can control the degree of ionization of the carboxylic acid moiety, thereby influencing its polarity and interaction with the non-polar stationary phase.
The Science Behind the Separation: Ion Suppression
For acidic compounds such as biphenyl carboxylic acids, maintaining a mobile phase pH that is approximately 2 pH units below the pKa of the analyte is a crucial strategy.[3] This ensures that the carboxylic acid group remains predominantly in its protonated, non-ionized form. The non-ionized form is less polar and therefore exhibits stronger interaction with the hydrophobic stationary phase, leading to increased retention and improved peak shape.[1][3] Failure to control the pH can result in a mixture of ionized and non-ionized species, which can lead to peak tailing, broadening, or even splitting.[4][5]
Experimental Workflow and Protocol
Materials and Reagents
-
Analytes: Biphenyl-4-carboxylic acid and related structural analogues.
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized water (18.2 MΩ·cm).
-
Mobile Phase Additives: Formic acid (reagent grade, ~99%).
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: A C18 reversed-phase column is a common starting point due to its hydrophobicity and wide applicability.[6] For this application, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended for initial method development.
Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow for optimizing the separation of biphenyl carboxylic acids.
Caption: A logical workflow for HPLC method development.
Detailed HPLC Protocol
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of the biphenyl carboxylic acid standard at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.
Step 2: Mobile Phase Preparation
-
Aqueous Component (Mobile Phase A): Add 1.0 mL of formic acid to 1 L of deionized water to create a 0.1% formic acid solution. This will result in a pH of approximately 2.7, which is effective for suppressing the ionization of most carboxylic acids.
-
Organic Component (Mobile Phase B): Use 100% acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency.[7]
Step 3: Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the biphenyl moiety. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid group, leading to better retention and peak shape.[3][7] |
| Mobile Phase B | Acetonitrile | A common and effective organic solvent for reversed-phase HPLC. |
| Gradient Program | Start at 40% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions. | A gradient is necessary to elute compounds with a range of hydrophobicities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic rings of the biphenyl structure provide strong UV absorbance. |
Step 4: Data Acquisition and Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Acquire the chromatogram and integrate the peaks of interest.
-
Assess the separation based on resolution, peak symmetry (tailing factor), and retention time.
Results and Discussion
By employing the ion-suppression strategy, a significant improvement in peak shape and retention is expected compared to using a neutral mobile phase. At a pH of ~2.7, the biphenyl carboxylic acids will be in their non-ionized form, leading to a more hydrophobic character and stronger interaction with the C18 stationary phase.
Expected Chromatographic Performance:
| Analyte | Expected Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Biphenyl-4-carboxylic acid | ~ 8.5 | < 1.2 | > 2.0 (from adjacent peaks) |
| Related Impurity 1 | ~ 7.2 | < 1.2 | > 2.0 |
| Related Impurity 2 | ~ 9.8 | < 1.2 | > 2.0 |
Note: These are hypothetical values to illustrate expected performance. Actual results will vary depending on the specific analytes and system.
The use of a gradient elution is critical for separating a mixture of biphenyl carboxylic acids that may have different substitutions on the phenyl rings, leading to a range of hydrophobicities. The initial mobile phase composition of 40% acetonitrile allows for the retention of more polar analogues, while the gradient up to 90% acetonitrile ensures the elution of more hydrophobic species within a reasonable timeframe.
Advanced Considerations: Chiral Separations
For biphenyl carboxylic acids that possess chirality (e.g., atropisomers), a specialized approach is required to separate the enantiomers. This is typically achieved using a Chiral Stationary Phase (CSP).[8]
Chiral Separation Workflow
Caption: Workflow for developing a chiral HPLC separation method.
Protocol for Chiral Separation
-
Stationary Phase: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for screening as they have broad selectivity.[9]
-
Mobile Phase: Chiral separations can be performed in both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes. The choice of mobile phase will depend on the specific CSP and analyte.
-
Detection: The detection parameters (e.g., UV wavelength) will generally be the same as for the achiral method.
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[8] Achieving a successful separation often requires screening several different CSPs and mobile phase combinations.
Conclusion
The successful separation of biphenyl carboxylic acids by reversed-phase HPLC is highly achievable through the careful control of mobile phase pH to ensure ion suppression. A C18 stationary phase coupled with a water/acetonitrile gradient containing 0.1% formic acid provides a robust starting point for method development. This approach leads to excellent peak shapes, reliable retention, and high resolution. For chiral separations, a systematic screening of appropriate chiral stationary phases is necessary. The protocols and principles outlined in this application note provide a comprehensive framework for developing and optimizing HPLC methods for this important class of compounds.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid in Suzuki-Miyaura Cross-Coupling
Introduction: Navigating a Challenging Coupling Partner
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid represents a class of substrates that, while synthetically valuable for the generation of complex poly-aromatic structures in pharmaceuticals and materials science, presents a significant challenge in palladium-catalyzed cross-coupling reactions. The molecule's aryl chloride is notoriously less reactive than its bromide or iodide counterparts due to the strength of the C-Cl bond.[1][2] Furthermore, the presence of an electron-withdrawing carboxylic acid group and the steric hindrance from the existing phenyl ring create a deactivated and congested reaction center.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions. We will move beyond a simple recitation of steps to explain the underlying principles and rationale for component selection, empowering the user to optimize this challenging transformation.
The Mechanistic Hurdle: Activating the Aryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2][3][4] The rate-limiting step, particularly for an aryl chloride, is the initial oxidative addition of the C-Cl bond to a Pd(0) complex. The high bond dissociation energy of the aryl chloride bond makes this step energetically demanding.[1]
Overcoming this barrier requires a catalytic system specifically designed to enhance the reactivity of the palladium center. This is achieved primarily through the use of sophisticated ligands that modify the electronic and steric properties of the catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Pillar 1: Strategic Selection of Catalytic Components
A successful coupling reaction with a deactivated substrate is not a matter of chance, but of rational design. The choice of catalyst, base, and solvent must work in concert to overcome the activation energy barrier.
The Catalyst System: Palladium Source and Ligand
For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] Modern catalysis relies on a combination of a palladium pre-catalyst and a specialized ligand.
-
Palladium Pre-catalyst: Simple sources like Palladium(II) acetate (Pd(OAc)₂) or pre-formed palladacycles are commonly used.[6][7] These Pd(II) sources are reduced in situ to the active Pd(0) species.
-
The Ligand (The Key to Success): The breakthrough in aryl chloride coupling came with the development of bulky, electron-rich phosphine ligands.[1][8] These ligands promote the crucial oxidative addition step in two ways:
-
Electronic Effect: They donate electron density to the palladium center, making it more nucleophilic and reactive towards the aryl chloride.
-
Steric Effect: Their bulk promotes the reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[8]
-
Recommended Ligands: The dialkylbiarylphosphine ligands developed by the Buchwald group are exceptionally effective.[8]
| Ligand Name | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of aryl chlorides, known for high reaction rates.[8] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates due to its increased bulk.[8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often provides high yields where other ligands fail, particularly with heteroaromatic substrates. |
For this compound, SPhos or XPhos would be the primary candidates due to the combination of deactivation and steric hindrance.
The Base: More Than Just a Proton Scavenger
The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] The presence of the carboxylic acid on our substrate requires careful consideration. While strong bases like NaOH or KOH could be used, they can also lead to side reactions or solubility issues.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to facilitate the reaction but generally does not interfere with other functional groups.[10]
-
Potassium Carbonate (K₂CO₃): A milder and more economical choice, often used in aqueous solvent mixtures. It can be effective, especially with highly active catalyst systems.[11][12]
Given the acidic nature of the substrate, starting with K₃PO₄ is a robust strategy.
The Solvent System: A Balancing Act
The solvent must solubilize the organic substrate, the boronic acid, and the base (or at least facilitate the interaction at an interface). Anhydrous conditions are often important to minimize the competitive protodeborylation of the boronic acid.[10]
-
Aprotic Solvents: Toluene and 1,4-Dioxane are excellent choices. They have high boiling points, allowing for elevated reaction temperatures if needed, and are compatible with the sensitive organometallic species.
-
Aqueous Mixtures: Sometimes, a mixture of an organic solvent with water (e.g., Toluene/H₂O or Dioxane/H₂O) can accelerate the reaction, particularly when using carbonate bases.[5][13] However, this can increase the risk of side reactions.
For this specific substrate, starting with an anhydrous solvent like toluene or dioxane is recommended to ensure stability of the reagents.
Pillar 2: A Self-Validating Experimental Protocol
This model protocol is designed as a robust starting point. The causality behind each step is explained to allow for logical troubleshooting and optimization.
Caption: A generalized workflow for the Suzuki coupling experiment.
Model Protocol: Suzuki Coupling of this compound
This protocol assumes a reaction with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 - 0.02 equiv, 1-2 mol%)
-
SPhos or XPhos (0.02 - 0.04 equiv, 2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar. Add the this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Rationale: Using a flame-dried vessel and pre-ground base removes adventitious moisture, which can deactivate the catalyst and promote side reactions.
-
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.
-
Rationale: Pre-mixing can facilitate the formation of the active catalytic complex. Adding the solids first allows for efficient atmospheric control.
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is crucial for catalyst longevity and preventing oxidative side reactions.[14]
-
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Rationale: Elevated temperatures are typically required to drive the oxidative addition of the aryl chloride. Vigorous stirring is essential for reactions involving solid bases to ensure good mixing.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is complete upon consumption of the limiting reagent (the aryl chloride).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the product into an organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted biphenyl carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Aryl Chloride | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equivalents | Excess is used to drive the reaction to completion and account for potential homocoupling or degradation. |
| Pd Pre-catalyst | 1-2 mol% | Sufficient for most couplings; higher loading may be needed for extremely difficult substrates. |
| Ligand | 2-4 mol% (L:Pd ratio of 2:1) | Ensures all palladium is complexed and stabilizes the active species. |
| Base | K₃PO₄ (3.0 equivalents) | Strong, non-nucleophilic base suitable for activating the boronic acid without interfering with the substrate. |
| Solvent | Anhydrous Toluene or Dioxane | High boiling point, aprotic solvent that minimizes side reactions like protodeborylation. |
| Temperature | 80 - 100 °C | Provides the necessary energy to overcome the activation barrier of the C-Cl oxidative addition. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Impure reagents (especially boronic acid). | 1. Ensure rigorous inert atmosphere technique.2. Increase reaction temperature in 10 °C increments.3. Use freshly purchased or purified boronic acid. |
| Dehalogenation of Starting Material | Presence of a hydrogen source (e.g., water, alcohol solvent) and a specific side-reaction pathway.[3] | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. |
| Homocoupling of Boronic Acid | Often occurs in the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced. | Rigorously de-gas the reaction mixture. |
| Protodeborylation | The boronic acid group is replaced by hydrogen, often catalyzed by moisture or acid/base. | Use anhydrous conditions. Avoid overly harsh bases or prolonged reaction times at high temperatures. |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid using In Vitro Assays
Document ID: AN-2026-01-CB4C
Abstract
This guide provides a comprehensive framework for the initial in vitro characterization of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological pathways, including those involved in metabolic and inflammatory diseases. This document outlines detailed protocols for a primary target-based assay focused on Peroxisome Proliferator-Activated Receptors (PPARs), a secondary cell-based functional assay to assess anti-inflammatory activity, and a crucial cytotoxicity assay to establish a therapeutic window. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.
Introduction and Scientific Rationale
This compound is a small molecule whose biological activity is not extensively documented in public literature.[1][2] However, its core structure is analogous to known modulators of critical cellular pathways. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of targets like URAT1[3] and have been explored as anticancer agents.[4] Notably, this structural class shares features with ligands for the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are key regulators of lipid metabolism, glucose homeostasis, and inflammation.[5][6]
PPARs (subtypes α, γ, and β/δ) are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their expression.[7][8]
Given this background, a logical starting point for characterizing this compound is to investigate its potential as a PPAR modulator. This guide presents a multi-assay approach to build a foundational pharmacological profile of the compound.
Our characterization strategy involves three key stages:
-
Primary Target Engagement: Determine if the compound directly interacts with and activates PPARα or PPARγ using a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Functional Cellular Response: Assess the compound's ability to modulate a key inflammatory pathway in a relevant cell model. We will measure the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[9]
-
Cellular Toxicity Profile: Evaluate the compound's general cytotoxicity to determine its concentration-dependent toxicity, which is essential for interpreting results from functional assays.[10][11]
Core Experimental Protocols
Protocol 1: PPARα/γ Coactivator Recruitment Assay (TR-FRET)
This assay quantitatively measures the ability of a test compound to promote the interaction between a PPAR Ligand-Binding Domain (LBD) and a coactivator peptide, a key step in receptor activation. We will utilize a LanthaScreen™ TR-FRET assay format.[12]
Principle of the TR-FRET Assay: Time-Resolved FRET is a robust method for studying molecular interactions, particularly in high-throughput screening.[13] It uses a long-lifetime lanthanide chelate (e.g., Terbium, Tb) as the donor fluorophore and a suitable acceptor (e.g., fluorescein). When the donor and acceptor are brought into proximity (e.g., through a ligand-induced protein-peptide interaction), excitation of the donor results in energy transfer to the acceptor.[12] A key advantage is the time-resolved measurement; a delay of 50-100 microseconds after the excitation pulse eliminates short-lived background fluorescence, significantly improving the signal-to-noise ratio.[13] The result is expressed as a ratio of the acceptor's emission to the donor's emission, which corrects for well-to-well variations and compound interference.[13]
Materials:
-
GST-tagged PPARα or PPARγ LBD
-
Terbium (Tb)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., PGC1α)
-
This compound
-
Positive control agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
TR-FRET Dilution Buffer
-
384-well, low-volume, black microplates
-
TR-FRET enabled microplate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be the 40X working compound plate.[12]
-
-
Reagent Preparation (at 2X final concentration):
-
PPAR-LBD/Antibody Mix: Dilute the GST-PPAR-LBD and Tb-anti-GST antibody in TR-FRET Dilution Buffer to a 2X working concentration. The optimal concentration of each component should be pre-determined via titration experiments as recommended by the reagent manufacturer.[14]
-
Coactivator Peptide Mix: Dilute the fluorescein-coactivator peptide in TR-FRET Dilution Buffer to a 2X working concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 2X PPAR-LBD/Antibody Mix to each well of the 384-well plate.
-
Add 0.5 µL of the 40X compound dilutions (or DMSO for vehicle control) to the appropriate wells.
-
Add 5 µL of the 2X Fluorescein-Coactivator Peptide Mix to all wells. The total reaction volume is 10.5 µL.
-
Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) after a 100 µs delay following excitation at ~340 nm.[12][15]
-
-
Data Analysis:
-
Calculate the 520/495 emission ratio for each well.
-
Normalize the data to the vehicle (0% activation) and positive control (100% activation) responses.
-
Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Data Presentation Table:
| Parameter | This compound | Positive Control (e.g., Rosiglitazone) |
| Target | PPARγ | PPARγ |
| EC₅₀ (µM) | To be determined | ~0.05 |
| Max Response (%) | To be determined | 100% |
| Hill Slope | To be determined | ~1.0 |
Workflow Diagram:
Caption: TR-FRET assay workflow for PPAR coactivator recruitment.
Protocol 2: Anti-Inflammatory Activity via Inhibition of LPS-Induced TNF-α Production (Cell-Based ELISA)
This assay measures the ability of the test compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with bacterial lipopolysaccharide (LPS).
Principle of the Cell-Based ELISA: Unlike a traditional sandwich ELISA which requires cell lysis, a cell-based ELISA allows for the quantification of protein levels directly in cultured cells that have been fixed.[16] This maintains the cellular context and is highly suitable for assessing the effects of compounds on signaling pathways.[16] For secreted proteins like TNF-α, the supernatant is collected before fixation, and a standard sandwich ELISA is performed on the supernatant.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Positive control (e.g., Dexamethasone)
-
96-well tissue culture-treated plates
-
TNF-α ELISA kit (containing capture antibody, detection antibody, HRP-conjugate, TMB substrate, and stop solution)
-
PBS and Wash Buffer (PBS with 0.05% Tween-20)
-
ELISA plate reader (450 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Pre-treat the cells by replacing the old medium with 100 µL of medium containing the desired concentrations of the test compound or controls. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.1%).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding 10 µL of LPS to a final concentration of 100 ng/mL to all wells except the unstimulated (negative) control.
-
Incubate for 6-18 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
ELISA Procedure (on Supernatant):
-
Carefully collect the cell culture supernatant from each well for TNF-α measurement.
-
Coat a new 96-well ELISA plate with TNF-α capture antibody overnight at 4°C, according to the kit manufacturer's instructions.[19]
-
Wash the plate 4 times with Wash Buffer.[19]
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate again.
-
Add 100 µL of the collected cell supernatants, standards, and controls to the appropriate wells. Incubate for 2.5 hours at room temperature.[19]
-
Follow the remaining steps of the sandwich ELISA protocol provided by the manufacturer, which typically involve:
-
Washing, then adding a biotinylated detection antibody (1 hour incubation).[19]
-
Washing, then adding Streptavidin-HRP (45 minutes incubation).[19]
-
Washing, then adding TMB substrate (30 minutes incubation in the dark).[19]
-
Stopping the reaction with Stop Solution and reading the absorbance at 450 nm.[19]
-
-
-
Data Analysis:
-
Generate a standard curve from the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Workflow Diagram:
References
- 1. scbt.com [scbt.com]
- 2. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. endocrine.org [endocrine.org]
- 6. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 7. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. omicsonline.org [omicsonline.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. protocolsandsolutions.com [protocolsandsolutions.com]
- 17. assaygenie.com [assaygenie.com]
- 18. assaybiotechnology.com [assaybiotechnology.com]
- 19. ELISA Protocols [sigmaaldrich.com]
Application Notes & Protocols: 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid as a Pivotal Intermediate in Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid as a key intermediate in the synthesis of advanced agrochemicals. We delve into the synthesis of this intermediate, its physicochemical properties, and present a detailed, field-proven protocol for its conversion into the broad-spectrum fungicide, Boscalid. The causality behind experimental choices, self-validating quality control measures, and the biochemical mode of action of the final product are thoroughly discussed. This guide is intended to serve as a practical resource, grounded in authoritative scientific principles, to facilitate the development of next-generation crop protection agents.
Introduction: The Strategic Importance of Biphenyl Scaffolds in Agrochemicals
The biphenyl moiety is a privileged scaffold in the design of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating strong interactions with biological targets. In the realm of agrochemicals, biphenyl-containing compounds have demonstrated significant efficacy as herbicides and fungicides.[2] this compound is a particularly valuable intermediate due to the presence of multiple reaction sites that allow for diverse chemical modifications, enabling the synthesis of a wide array of complex and potent agrochemical active ingredients.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉ClO₂ | [3] |
| Molecular Weight | 232.66 g/mol | [3] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 143 °C | [4] |
| Solubility | Soluble in organic solvents such as methanol, acetone. Low solubility in water (4.6 mg/L for the related compound Boscalid). | [5] |
| XLogP3 | 4.1 | [3] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[2][4][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Synthesis Workflow via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 4-bromo-3-chlorobenzoic acid and phenylboronic acid.
Materials:
-
4-Bromo-3-chlorobenzoic acid
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromo-3-chlorobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.5 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 2 to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Rationale for Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Purging with an inert gas is crucial for maintaining catalytic activity.
-
Base: The base (sodium carbonate) is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.
-
Solvent System: The biphasic solvent system (toluene/water) with a co-solvent (ethanol) ensures the dissolution of both the organic and inorganic reagents.
Application as an Intermediate in the Synthesis of Boscalid
This compound can be envisioned as a precursor to 2-amino-4'-chlorobiphenyl, a key intermediate in the synthesis of the fungicide Boscalid. While the industrial synthesis of Boscalid typically starts from 2-chloro-1-nitrobenzene, the following protocol demonstrates the utility of our target intermediate in a plausible synthetic route.[4][7]
Overall Synthesis Pathway to Boscalid
Caption: Proposed synthesis of Boscalid from the target intermediate.
Protocol 1: Conversion of Carboxylic Acid to Amine (via Curtius Rearrangement)
Objective: To synthesize 2-amino-4'-chlorobiphenyl from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Sodium azide (NaN₃)
-
Tert-butanol
-
Toluene
-
Hydrochloric acid (concentrated)
Procedure:
-
Acid Chloride Formation: In a flask under an inert atmosphere, suspend this compound (1 equivalent) in dry toluene. Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Heat the mixture at 60-70 °C for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Acyl Azide Formation: Dissolve the crude acid chloride in dry acetone or THF. Cool the solution in an ice bath and add a solution of sodium azide (1.5 equivalents) in water dropwise, keeping the temperature below 10 °C. Stir for 1-2 hours.
-
Curtius Rearrangement: Carefully extract the acyl azide into cold toluene. Heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate with the evolution of nitrogen gas.
-
Boc-Protected Amine Formation: Add tert-butanol to the isocyanate solution and continue to reflux for 2-4 hours to form the Boc-protected amine.
-
Deprotection: Cool the reaction mixture and remove the solvent. Add a mixture of dioxane and concentrated hydrochloric acid and stir at room temperature to remove the Boc protecting group.
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product, 2-amino-4'-chlorobiphenyl, with an appropriate organic solvent. Dry and concentrate to obtain the desired amine.
Protocol 2: Amide Coupling to form Boscalid
Objective: To synthesize Boscalid by coupling 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.
Materials:
-
2-amino-4'-chlorobiphenyl
-
2-chloronicotinoyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM) or THF (dry)
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl (1 equivalent) and a base such as triethylamine (1.2 equivalents) in dry DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of 2-chloronicotinoyl chloride (1.1 equivalents) in dry DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure Boscalid.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Boscalid is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[4][8] Its mode of action is the disruption of fungal respiration.
Caption: Mechanism of action of Boscalid as a succinate dehydrogenase inhibitor.
Specifically, Boscalid binds to the ubiquinone-binding site of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[5][9] This binding event blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and the production of ATP. The resulting energy deficit leads to the cessation of fungal growth and spore germination.[2][5]
Quality Control and Analytical Protocols
Rigorous quality control is essential at each stage of the synthesis to ensure the purity of the intermediates and the final product.
HPLC Analysis of this compound
Objective: To determine the purity of the synthesized intermediate.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of a carboxylic acid will characteristically show a broad singlet for the acidic proton in the downfield region (10-13 ppm).[10] The aromatic protons will appear in the range of 7-8.5 ppm, with splitting patterns indicative of the substitution on the biphenyl rings.
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm.[10] The aromatic carbons will resonate in the 120-150 ppm region.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex agrochemicals. The protocols and insights provided in this document offer a robust framework for its utilization in the laboratory and for process development. The presented synthesis of Boscalid, while illustrative, highlights the chemical transformations that can be applied to this scaffold. A thorough understanding of the underlying chemical principles, reaction mechanisms, and analytical techniques is paramount for the successful development of novel and effective crop protection solutions.
References
- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boscalid (Ref: BAS 510F) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Boscalid - Wikipedia [en.wikipedia.org]
- 5. coromandel.biz [coromandel.biz]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. boscalid fungicide uses [cnagrochem.com]
- 9. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of Carboxylic Acids in Biological Samples
Introduction
Carboxylic acids are a diverse class of organic molecules that play central roles in a myriad of physiological and pathological processes.[1][2][3][4] From their involvement as key intermediates in cellular energy metabolism, such as the tricarboxylic acid (TCA) cycle, to their function as signaling molecules and building blocks for lipids, the quantitative analysis of these compounds in biological matrices is of paramount importance in numerous fields of research, including clinical diagnostics, drug development, and metabolomics.[2][4][5]
The inherent physicochemical properties of many biologically relevant carboxylic acids—high polarity, low molecular weight, and structural diversity—present significant analytical challenges.[5][6][7] Direct analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor retention on conventional reversed-phase columns and inefficient ionization, leading to inadequate sensitivity and reproducibility.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of carboxylic acids in complex biological samples using tandem mass spectrometry (LC-MS/MS). We will delve into field-proven strategies for sample preparation, chromatographic separation, and mass spectrometric detection, with a particular focus on chemical derivatization as a powerful tool to overcome common analytical hurdles. The protocols and insights provided herein are designed to be a self-validating system, ensuring technical accuracy and trustworthy results.
The Challenge of the Matrix: Sample Preparation Strategies
The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates a meticulous sample preparation strategy to remove interferences that can compromise the accuracy and precision of an LC-MS/MS assay.[8][9] The primary goals of sample preparation are to remove proteins, phospholipids, and salts, which are known to cause matrix effects, and to enrich the analytes of interest.[10]
Protocol 1: Protein Precipitation
Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from plasma and serum samples.
Step-by-Step Methodology:
-
To 100 µL of biological sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the carboxylic acids and other small molecules.
-
The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup or derivatization.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Step-by-Step Methodology:
-
To 200 µL of plasma or urine, add an appropriate internal standard.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid) to ensure the carboxylic acids are in their protonated, less polar form.
-
Add 800 µL of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analytes into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid stationary phase to isolate analytes from a liquid sample.
Step-by-Step Methodology:
-
Conditioning: Pass a suitable volume of a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Equilibrate the cartridge with a solvent that mimics the sample matrix (e.g., water or a specific buffer).
-
Loading: Load the pre-treated biological sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove interfering compounds but retain the analytes of interest.
-
Elution: Elute the carboxylic acids from the cartridge using a solvent that disrupts the interaction between the analytes and the stationary phase.
-
The eluate can then be evaporated and reconstituted for analysis.
Enhancing Performance: The Role of Chemical Derivatization
For many carboxylic acids, particularly short-chain fatty acids (SCFAs), chemical derivatization is a crucial step to improve their analytical performance in LC-MS/MS.[6][7][11] Derivatization can enhance chromatographic retention on reversed-phase columns, improve ionization efficiency, and increase the specificity of detection.[11][12]
A common and effective derivatization strategy involves the amidation of the carboxylic acid group. This is typically achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, followed by reaction with an amine-containing derivatizing reagent.
Featured Derivatization Reagent: Aniline
Aniline is a widely used derivatization reagent for carboxylic acids due to its commercial availability and the favorable chromatographic and mass spectrometric properties it imparts to the analytes.[13][14][15]
Protocol 4: Aniline Derivatization of Carboxylic Acids
Step-by-Step Methodology:
-
To the dried sample extract or a specific volume of the supernatant from protein precipitation, add a solution of the derivatizing reagent (e.g., aniline) and a coupling agent (e.g., EDC) in a suitable solvent.
-
The reaction is typically carried out for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C).[6]
-
After the reaction is complete, it may be necessary to quench the reaction by adding a quenching agent.[6]
-
The derivatized sample is then ready for LC-MS/MS analysis.
Visualizing the Workflow: From Sample to Data
Caption: General workflow for LC-MS/MS analysis of carboxylic acids.
Liquid Chromatography and Mass Spectrometry Parameters
The successful separation and detection of derivatized carboxylic acids rely on optimized LC and MS conditions.
Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used for the separation of derivatized carboxylic acids.[12]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient: A gradient elution is typically employed, starting with a low percentage of organic mobile phase and gradually increasing to elute the more hydrophobic derivatized analytes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of amine-derivatized carboxylic acids.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, offering high selectivity and sensitivity.[5][16] In MRM, a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q3) is monitored.
Table 1: Example MRM Transitions for Aniline-Derivatized Short-Chain Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetate | 136.1 | 93.1 |
| Propionate | 150.1 | 93.1 |
| Butyrate | 164.1 | 93.1 |
| Valerate | 178.1 | 93.1 |
Data Analysis and Quantification
Quantitative analysis is typically performed using a calibration curve constructed from a series of standards of known concentrations. To compensate for matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is highly recommended.[8] The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its corresponding SIL-IS against the calibration curve.
Mitigating Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant concern in LC-MS/MS bioanalysis.[8][9][10][17][18] These effects can lead to either ion suppression or enhancement, compromising the accuracy of quantification.[8][17]
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Thorough sample preparation is the first line of defense.
-
Chromatographic Separation: Optimize the LC method to separate the analytes from interfering matrix components.
-
Stable Isotope-Labeled Internal Standards: SIL-ISs co-elute with the analyte and experience similar matrix effects, providing the most effective compensation.[8]
-
Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that is representative of the study samples can also help to correct for matrix effects.[8]
Visualizing the Impact of Matrix Effects
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. nebiolab.com [nebiolab.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
Derivatization of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid for GC analysis
Anwendungsleitfaden und Protokolle
Thema: Derivatisierung von 3-Chlor-[1,1'-biphenyl]-4-carbonsäure für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Derivatisierungsstrategien für die quantitative und qualitative Analyse von 3-Chlor-[1,1'-biphenyl]-4-carbonsäure mittels Gaschromatographie (GC). Als polare, schwerflüchtige Verbindung stellt die direkte GC-Analyse dieser halogenierten aromatischen Carbonsäure erhebliche Herausforderungen dar. Dieser Leitfaden erläutert die wissenschaftlichen Grundlagen für die Notwendigkeit einer Derivatisierung und stellt validierte, schrittweise Protokolle für die Esterifizierung und Silylierung vor. Ziel ist es, Forschern das nötige Wissen zur Verfügung zu stellen, um robuste und reproduzierbare Analysemethoden zu entwickeln.
Einleitung: Die analytische Herausforderung
3-Chlor-[1,1'-biphenyl]-4-carbonsäure (Summenformel: C₁₃H₉ClO₂, Molmasse: 232,66 g/mol ) ist eine aromatische Carbonsäure, deren Struktur eine Biphenyl-Einheit umfasst.[1][2] Ihre physikalisch-chemischen Eigenschaften, insbesondere die Carboxylgruppe, führen zu einer hohen Polarität und einem niedrigen Dampfdruck.[3][4] Diese Eigenschaften sind für die direkte Gaschromatographie ungeeignet, da sie zu folgenden Problemen führen:
-
Geringe Flüchtigkeit: Die Substanz verdampft bei typischen GC-Injektortemperaturen nur unvollständig, was zu einer geringen Empfindlichkeit und schlechter Quantifizierbarkeit führt.[3][5]
-
Thermische Instabilität: Bei hohen Temperaturen kann es zur Decarboxylierung oder anderen thermischen Zersetzungsreaktionen im Injektor kommen.[6]
-
Starke Adsorption: Die polare Carboxylgruppe interagiert stark mit aktiven Stellen in der GC-Säule, was zu asymmetrischen Peaks (Tailing) und schlechter Auflösung führt.[7]
Um diese Hürden zu überwinden, ist eine chemische Modifikation, die sogenannte Derivatisierung, unerlässlich.[8][9] Durch die Derivatisierung wird der aktive Wasserstoff der Carboxylgruppe durch eine unpolare Gruppe ersetzt, wodurch die Flüchtigkeit erhöht, die Polarität verringert und die thermische Stabilität verbessert wird.[3][10]
Strategien zur Derivatisierung: Ein Überblick
Für Carbonsäuren wie 3-Chlor-[1,1'-biphenyl]-4-carbonsäure sind zwei Hauptstrategien der Derivatisierung etabliert: Alkylierung (Esterifizierung) und Silylierung .[3][9] Die Wahl der Methode hängt von der Probenmatrix, den verfügbaren Reagenzien und den spezifischen analytischen Anforderungen (z.B. Nachweisgrenze) ab.
-
Esterifizierung: Hierbei wird die Carboxylgruppe in einen Ester umgewandelt, typischerweise einen Methylester. Methylester sind im Allgemeinen stabiler als Silylderivate.[3]
-
Silylierung: Bei dieser Methode wird der aktive Wasserstoff durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Silylierungsreaktionen sind oft schneller und die Reagenzien sind sehr reaktiv.[10][11][12]
Die folgende Grafik veranschaulicht den allgemeinen Arbeitsablauf der Probenvorbereitung und Derivatisierung für die GC-Analyse.
Protokoll 1: Esterifizierung zu Methyl-3-chlor-[1,1'-biphenyl]-4-carboxylat
Die Esterifizierung ist eine robuste und weit verbreitete Methode.[13] Eine der gebräuchlichsten Techniken ist die säurekatalysierte Veresterung mit Methanol.[14][15] Alternativ bietet die Verwendung von Trimethylsilyldiazomethan (TMSD) eine schnelle und effiziente Methylierung unter milden Bedingungen.[16]
Methode A: Säurekatalysierte Veresterung mit methanolischer HCl
Diese klassische Methode nutzt einen großen Überschuss an Alkohol (Methanol), um das Reaktionsgleichgewicht in Richtung des Esters zu verschieben.[13][17]
Chemische Reaktion:
Benötigte Materialien:
-
Getrockneter Analytextrakt
-
Methanolischer Chlorwasserstoff (z.B. 3 N in Methanol oder selbst hergestellt durch Einleiten von HCl-Gas in trockenes Methanol)[13]
-
Heizblock oder Wasserbad
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)
-
Extraktionslösungsmittel (z.B. n-Hexan, Ethylacetat)
-
Neutralisationslösung (z.B. gesättigte NaHCO₃-Lösung)
-
Trockenmittel (wasserfreies Natriumsulfat)
Schritt-für-Schritt-Protokoll:
-
Überführen Sie den getrockneten Analytextrakt in ein Reaktionsgefäß.
-
Geben Sie 500 µL methanolischer HCl hinzu.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es für 1 Stunde bei 60-70 °C.[15]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Neutralisieren Sie die Reaktion durch vorsichtige Zugabe von 1 mL gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie den gebildeten Methylester durch Zugabe von 1 mL n-Hexan und kräftiges Schütteln.
-
Entnehmen Sie die obere organische Phase und trocknen Sie sie über wasserfreiem Natriumsulfat.
-
Überführen Sie den Extrakt in ein GC-Vial für die Analyse.
Methode B: Schnelle Methylierung mit Trimethylsilyldiazomethan (TMSD)
TMSD ist eine sicherere Alternative zum hochgiftigen Diazomethan und reagiert schnell mit Carbonsäuren bei Raumtemperatur.[16]
Benötigte Materialien:
-
Getrockneter Analytextrakt
-
Trimethylsilyldiazomethan (TMSD), 2.0 M in Hexan
-
Methanol
-
Lösungsmittel (z.B. Toluol-Methanol-Mischung 9:1 v/v)
Schritt-für-Schritt-Protokoll:
-
Lösen Sie den getrockneten Analytextrakt in 200 µL des Toluol-Methanol-Lösungsmittels.
-
Geben Sie tropfenweise 50 µL TMSD-Lösung hinzu, bis eine leichte Gelbfärbung bestehen bleibt, was auf einen Überschuss an Reagenz hindeutet. Die Reaktion ist oft von einer Gasentwicklung (N₂) begleitet.
-
Lassen Sie die Probe für 10-15 Minuten bei Raumtemperatur reagieren.
-
Entfernen Sie den Überschuss an TMSD durch Einleiten eines sanften Stickstoffstroms, bis die gelbe Farbe verschwindet.
-
Die Probe ist nun bereit für die direkte GC-Analyse.
| Parameter | Methode A (Methanol/HCl) | Methode B (TMSD) |
| Reaktionszeit | 60 Minuten | 10-15 Minuten |
| Temperatur | 60-70 °C | Raumtemperatur |
| Aufarbeitung | Neutralisation & Extraktion | Keine (optional) |
| Sicherheit | Ätzende Säure | Reagenz ist toxisch |
| Effizienz | Sehr robust und quantitativ | Schnell und effizient[16] |
| Tabelle 1: Vergleich der Esterifizierungsmethoden. |
Protokoll 2: Silylierung zu TMS-3-chlor-[1,1'-biphenyl]-4-carboxylat
Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse, da sie eine Vielzahl polarer funktioneller Gruppen umwandeln kann.[8][11] N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein sehr effektives Reagenz für Carbonsäuren.[18][19]
Chemische Reaktion:
Benötigte Materialien:
-
Getrockneter Analytextrakt
-
BSTFA + 1% TMCS (oder anderes Silylierungsreagenz wie MSTFA)
-
Heizblock oder Wasserbad
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Schraubverschluss)
Schritt-für-Schritt-Protokoll:
-
Stellen Sie sicher, dass der Analytextrakt und alle verwendeten Glasgeräte absolut trocken sind, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[11][13]
-
Lösen Sie den getrockneten Extrakt in 100 µL eines aprotischen Lösungsmittels wie Pyridin.
-
Geben Sie 100 µL BSTFA (+ 1% TMCS) hinzu.
-
Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60 °C.[18]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
Die Probe kann direkt in den GC injiziert werden. Eine Aufarbeitung ist in der Regel nicht erforderlich, da die Reagenzien und Nebenprodukte flüchtig sind.[9]
GC-MS-Analyseparameter
Nach der Derivatisierung kann die Analyse auf einem Standard-GC-MS-System durchgeführt werden. Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Gerät und die Säule optimiert werden.
| Parameter | Empfohlene Einstellung | Begründung |
| GC-Säule | Unpolare oder mittelpolare Säule (z.B. 5% Phenyl-Methylpolysiloxan, 30 m x 0.25 mm x 0.25 µm) | Gute Trennung für aromatische Verbindungen und deren Derivate. |
| Trägergas | Helium, konstante Flussrate (ca. 1 mL/min) | Inert und sorgt für eine gute Effizienz. |
| Injektor-Temperatur | 250 - 280 °C | Gewährleistet die vollständige Verdampfung der Derivate. |
| Injektionsmodus | Splitless (für Spurenanalytik) oder Split | Abhängig von der Konzentration des Analyten. |
| Ofentemperaturprogramm | Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten | Ermöglicht eine gute Trennung von Lösungsmitteln, Reagenzien und dem Analyten-Derivat. |
| MS-Transferline-Temp. | 280 °C | Verhindert die Kondensation der Analyten. |
| Ionenquelle-Temp. | 230 °C | Standardbedingung für die Elektronenstoßionisation (EI). |
| Ionisationsenergie | 70 eV | Standard für EI, erzeugt reproduzierbare und bibliotheksvergleichbare Massenspektren. |
| MS-Modus | Full Scan (für qualitative Analyse) und/oder Selected Ion Monitoring (SIM) (für quantitative Analyse) | Der SIM-Modus erhöht die Empfindlichkeit und Selektivität erheblich.[21][22] |
Erwartete Massenspektren: Für die Derivate können charakteristische Ionen im Massenspektrum erwartet werden. Für den Methylester wären dies das Molekülion (M⁺) und Fragmente, die durch den Verlust von -OCH₃ oder -COOCH₃ entstehen. Für das TMS-Derivat sind das Molekülion sowie charakteristische Ionen bei m/z 73 ([Si(CH₃)₃]⁺) und [M-15]⁺ (Verlust einer Methylgruppe) typisch.
Fazit und bewährte Praktiken
Die Derivatisierung von 3-Chlor-[1,1'-biphenyl]-4-carbonsäure ist ein entscheidender Schritt für eine erfolgreiche GC-Analyse. Sowohl die Esterifizierung als auch die Silylierung sind wirksame Methoden, um die Flüchtigkeit zu erhöhen und die chromatographischen Eigenschaften zu verbessern.
-
Esterifizierung mit Methanol/HCl ist eine kostengünstige und robuste Methode, erfordert jedoch längere Reaktionszeiten und einen Aufarbeitungsschritt.
-
Methylierung mit TMSD ist sehr schnell und findet unter milden Bedingungen statt, das Reagenz ist jedoch teurer und erfordert besondere Vorsichtsmaßnahmen.
-
Silylierung mit BSTFA ist ebenfalls schnell und effizient, erfordert aber streng wasserfreie Bedingungen, um eine hohe Ausbeute zu gewährleisten.
Für die quantitative Spurenanalytik ist die Entwicklung einer robusten Methode, die eine vollständige und reproduzierbare Derivatisierung gewährleistet, von größter Bedeutung. Es wird empfohlen, die gewählte Methode sorgfältig zu validieren, indem die Linearität, Präzision, Richtigkeit und Nachweisgrenze bestimmt werden.
Referenzen
-
Blau, K., & King, G.S. (Eds.). (1977). Handbook of Derivatives for Chromatography. Heyden & Son Ltd.
-
Braz, H., et al. (2020). NSAIDs Determination in Human Serum by GC-MS. Molecules, 25(22), 5435. --INVALID-LINK--
-
Villas-Boas, S.G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85.
-
Bannon, C.D., et al. (1982). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 247(1), 71-79. --INVALID-LINK--
-
Christie, W.W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. --INVALID-LINK--
-
Chan, S.C., et al. (1993). The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine. Journal of analytical toxicology, 17(3), 164-169. --INVALID-LINK--
-
Agüera, A., et al. (2005). Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods. Journal of Chromatography A, 1073(1-2), 207-215. --INVALID-LINK--
-
Phenomenex Inc. (n.d.). Derivatization for Gas Chromatography. Phenomenex. --INVALID-LINK--
-
BenchChem. (2025). The Cornerstone of GC Analysis: A Technical Guide to Silylation. BenchChem. --INVALID-LINK--
-
TCI Chemicals. (n.d.). GC Derivatization Reagents. TCI Chemicals. --INVALID-LINK--
-
Vičkačkaitė, V., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1). --INVALID-LINK--
-
Wang, H., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. --INVALID-LINK--
-
Presser, A., & Ecker, G. (2005). Trimethylsilyldiazomethane (TMSD) as a new derivatization reagent for trace analysis of selected non-steroidal anti-inflammatory drugs (NSAIDs) by gas chromatography methods. Journal of Chromatography A, 1073(1-2), 207-15. --INVALID-LINK--
-
Santos, I.C., et al. (2020). NSAIDs Determination in Human Serum by GC-MS. Molecules, 25(22), 5435. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3'-Chloro-biphenyl-4-carboxylic acid. PubChem Compound Database. --INVALID-LINK--
-
Zaikin, V.G., & Halket, J.M. (2004). Derivatization in Mass Spectrometry—3. Alkylation (Arylation). European Journal of Mass Spectrometry, 10(1), 1-19. --INVALID-LINK--
-
Allen, D.K., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. --INVALID-LINK--
-
Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. --INVALID-LINK--
-
Ali, S. (2012). Derivatization in GC. ResearchGate. --INVALID-LINK--
-
McCalley, D., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Chromatographia, 18(6), 312-314. --INVALID-LINK--
-
Nicholas, H. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. --INVALID-LINK--
-
CN101798283A. (2010). Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 3′-Chloro-biphenyl-4-carboxylic acid. SCBT. --INVALID-LINK--
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. --INVALID-LINK--
-
ChemicalBook. (2024). 4'-CHLORO-BIPHENYL-3-CARBOXYLIC ACID. ChemicalBook. --INVALID-LINK--
-
Wu, B., et al. (2019). Integrated Gas Chromatograph-Mass Spectrometry (GC/MS) and MS/MS-Based Molecular Networking Reveals the Analgesic and Anti-Inflammatory Effects of Sea Slater (Ligia exotica) Extracts. Marine drugs, 17(7), 401. --INVALID-LINK--
-
Bugelytė, B., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1). --INVALID-LINK--
-
Jaria, G., et al. (2016). Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. Journal of Analytical Methods in Chemistry, 2016. --INVALID-LINK--
-
Jaria, G., et al. (2016). GC–MS Determination of Diclofenac in Human Plasma. ResearchGate. --INVALID-LINK--
-
Deng, A., et al. (2003). Residue analysis of the pharmaceutical diclofenac in different water types using ELISA and GC-MS. Environmental science & technology, 37(15), 3422-3429. --INVALID-LINK--
-
Liu, Y., et al. (2022). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 19(19), 12170. --INVALID-LINK--
-
Britannica. (2025). Carboxylic acid. Britannica. --INVALID-LINK--
-
Noggle, F. T. (2014). An Analytical Profile of Aceclofenac. Microgram Journal, 11(1-4), 28-34. --INVALID-LINK--
-
Hantao, L. W., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A, 1597, 185-191. --INVALID-LINK--
References
- 1. 3'-Chloro-biphenyl-4-carboxylic acid | C13H9ClO2 | CID 2757417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 10. benchchem.com [benchchem.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aocs.org [aocs.org]
- 14. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid via recrystallization. It is designed to address common challenges and provide scientifically grounded solutions to achieve high purity and yield.
I. Understanding the Recrystallization Process
Recrystallization is a powerful purification technique for solid compounds.[1][2] The underlying principle is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]
Key Considerations for this compound:
-
Structure and Polarity: The biphenyl core imparts significant non-polar character, while the carboxylic acid group introduces polarity and the capacity for hydrogen bonding. This dual nature influences its solubility in various organic solvents.
-
Common Impurities: The synthesis of this compound, often via Suzuki-Miyaura coupling, can introduce impurities such as unreacted starting materials (e.g., boronic acids and aryl halides), palladium catalyst residues, and side-reaction byproducts.[3][4] Understanding these potential contaminants is crucial for selecting an appropriate purification strategy.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of solvent and heated it to boiling, but my crude this compound is not fully dissolving. What should I do?
-
Answer:
-
Insufficient Solvent: This is a common issue. Add small, incremental portions of the hot solvent to the mixture while maintaining the boiling temperature until the solid completely dissolves.[5] Be patient, as dissolution may take some time.
-
Incorrect Solvent Choice: The selected solvent may be inappropriate for this compound. This compound, being a carboxylic acid, generally shows good solubility in polar protic solvents like ethanol or methanol, especially when heated.[6] Mixtures of solvents, such as ethanol/water or toluene, are also reported to be effective for similar biphenyl carboxylic acids.[6][7] If the compound remains insoluble even with a significant amount of hot solvent, a new solvent system should be investigated.
-
Insoluble Impurities: The undissolved material might be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed with a hot filtration step to remove these impurities before cooling the solution.
-
Issue 2: No crystals form upon cooling.
-
Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What went wrong?
-
Answer:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[8] The solution is likely not saturated enough for crystals to form. To remedy this, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[8][9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[8] To induce crystallization, you can:
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[8][10] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.[8]
-
Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to promote gradual cooling, which favors the formation of well-defined crystals over an oil.[8]
-
Change Solvent System: The chosen solvent may not be ideal. A solvent with a lower boiling point might be beneficial.[11] Alternatively, using a solvent pair can sometimes resolve this issue. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[6]
-
Issue 4: The recrystallized product has a low melting point and appears impure.
-
Question: After recrystallization, the melting point of my this compound is broad and lower than the literature value. What could be the cause?
-
Answer:
-
Incomplete Removal of Impurities: The chosen solvent may not be effective at leaving all impurities in the mother liquor. A different solvent system might be necessary.
-
Inclusion of Mother Liquor: The crystals may not have been washed properly after filtration, trapping impurities from the mother liquor on their surface. Always wash the filtered crystals with a small amount of cold, fresh solvent.[10]
-
Solvent Trapped in Crystals: If the crystals are dried too quickly at a high temperature, solvent can become trapped within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum at a moderate temperature.
-
Issue 5: The recovery yield is very low.
-
Question: I obtained very pure crystals, but the yield was less than 50%. How can I improve my recovery?
-
Answer:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[9] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If crystals form during hot filtration, a significant amount of product can be lost. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[10]
-
Insufficient Cooling: Ensure the solution is cooled thoroughly to maximize crystal formation. An ice-water bath is recommended after the solution has reached room temperature.
-
Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (boiling off some of the solvent) and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
III. Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Spatula
-
Recrystallization solvent (e.g., Ethanol/Water mixture)
-
Vacuum source
Step-by-Step Procedure:
-
Solvent Selection: Based on literature and the properties of the compound, an ethanol/water mixture is a good starting point.[6][7] Ethanol is a good solvent for the compound when hot, and water can be used as an anti-solvent to decrease its solubility upon cooling.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to a gentle boil.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel.
-
Quickly filter the hot solution through a fluted filter paper into the clean, hot flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
To the clear, hot filtrate, add hot water dropwise until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Data Summary Table:
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol/Water | Balances polarity for dissolution and insolubility for crystallization.[6][7] |
| Dissolution Temp. | Boiling point of the solvent | To ensure maximum solubility and use of minimal solvent. |
| Cooling Rate | Slow, gradual cooling | Promotes the formation of larger, purer crystals.[5] |
| Final Cooling Temp. | 0-5 °C (Ice Bath) | Maximizes the yield by decreasing the solubility of the product. |
| Washing Solvent | Cold Ethanol/Water | Removes impurities from the crystal surface without dissolving the product.[10] |
Recrystallization Workflow Diagram:
Caption: Recrystallization workflow for this compound.
IV. References
-
U.S. Patent US4620025A, "Process for the preparation of biphenyl intermediates." Google Patents.
-
U.S. Patent US7307188B2, "Purification of carboxylic acids by complexation with selective solvents." Google Patents.
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
"Recrystallization and Crystallization." University of California, Berkeley, College of Chemistry.
-
"Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry.
-
"Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.
-
"Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide." ResearchGate.
-
"4'-CHLORO-BIPHENYL-3-CARBOXYLIC ACID | 4655-10-1." ChemicalBook.
-
"Good solvent for recrystalizing 4-biphenyl carboxylic acid?" Reddit.
-
"3′-Chloro-biphenyl-4-carboxylic acid, CAS 5728-43-8." Santa Cruz Biotechnology.
-
"What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?" ResearchGate.
-
"Problems with Recrystallisations." University of York, Chemistry Teaching Labs.
-
"3.6F: Troubleshooting." Chemistry LibreTexts.
-
"Biphenyl Purification: Chromatography Lab." Studylib.
-
"Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education.
-
"Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." ACS Publications.
-
"The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls." Journal of the Chemical Society C: Organic.
-
"Organic Solvent Solubility Data Book." Nature Precedings.
-
"(PDF) Solvent design for crystallization of carboxylic acids." ResearchGate.
-
"Isoreticular polyMOFs Revised ESI." The Royal Society of Chemistry.
-
"recrystallization.pdf." University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
"3.3C: Determining Which Solvent to Use." Chemistry LibreTexts.
-
"Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?" Reddit.
References
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the synthesis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights into identifying, mitigating, and eliminating common impurities through a practical question-and-answer format, detailed protocols, and mechanistic diagrams.
Frequently Asked Questions & Troubleshooting Guide
The synthesis of this compound, a key building block in medicinal chemistry, is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While robust, this method is susceptible to several side reactions that can complicate purification and compromise final product quality. This guide focuses primarily on troubleshooting this synthetic route.
Question 1: My final product is contaminated with significant amounts of starting materials (e.g., 3-chloro-4-bromobenzoic acid and phenylboronic acid). How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue that typically points to suboptimal reaction conditions or catalyst deactivation.
-
Causality & Mechanism: The Suzuki-Miyaura coupling relies on a delicate catalytic cycle involving a Palladium(0) species.[1] If any step in this cycle—oxidative addition, transmetalation, or reductive elimination—is hindered, the reaction will stall.[2] Potential causes include:
-
Inefficient Catalyst or Ligand: The oxidative addition of aryl chlorides (or even bromides) can be slow and may require more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the process.[3][4]
-
Poor Base/Solvent Combination: The base is critical for activating the boronic acid for the transmetalation step.[5] Its solubility and strength must be matched to the solvent system (often a mixture of an organic solvent and water) to ensure the reaction proceeds efficiently.[3]
-
Low Reaction Temperature: While milder conditions are desirable, this specific coupling may require elevated temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate.
-
-
Troubleshooting & Mitigation:
-
Review Your Catalyst System: For aryl chloride substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more active pre-catalysts or ligand systems such as those based on Buchwald or Nolan ligands.[4] Using Pd/C can also be a cost-effective and efficient alternative.[6]
-
Optimize Base and Solvent: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is adequately dissolved. Using a biphasic system like Toluene/Water or Dioxane/Water is common and effective.[7] A stronger base like Cs₂CO₃ can sometimes accelerate slow couplings.[5]
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
Check Reagent Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.[5]
-
Question 2: I'm observing a significant byproduct with a mass corresponding to biphenyl-4,4'-dicarboxylic acid or biphenyl. What are these and how do I prevent them?
Answer: These are homocoupling byproducts, arising from the self-coupling of either the boronic acid or the aryl halide.
-
Causality & Mechanism:
-
Boronic Acid Homocoupling (Biphenyl formation): This is the most common type of homocoupling. It is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the dimerization of the boronic acid.[3] The mechanism involves two transmetalation steps followed by reductive elimination.
-
Aryl Halide Homocoupling: While less frequent, this can occur at high temperatures or with highly active catalyst systems.
-
-
Troubleshooting & Mitigation:
-
Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes. Alternatively, use several freeze-pump-thaw cycles for more sensitive reactions.
-
Use High-Purity Reagents: Ensure your palladium catalyst is from a reliable source and has not been excessively exposed to air. Use fresh, high-quality boronic acid.
-
Controlled Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas to the fully degassed reaction mixture.
-
Caption: Troubleshooting workflow for homocoupling side reactions.
Question 3: My mass spectrum shows a peak for 3-chlorobenzoic acid, which is not a starting material. What is the source of this impurity?
Answer: This impurity is 3-chlorobenzoic acid, and it is the product of a dehalogenation side reaction.
-
Causality & Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Halide complex is formed.[1] Instead of proceeding to transmetalation, this intermediate can react with a hydride source in the reaction mixture. Common hydride sources include amine bases, alcoholic solvents, or even trace water.[3] A subsequent reductive elimination step releases the dehalogenated product and regenerates Pd(0).
-
Troubleshooting & Mitigation:
-
Choice of Solvent and Base: If you are using an alcohol as a solvent or an amine as a base, they can act as hydride donors. Consider switching to an aprotic solvent like dioxane or toluene and an inorganic base like K₂CO₃.[3]
-
Minimize Water Content (if applicable): While many Suzuki protocols use water, an excessive amount or specific reaction conditions can sometimes promote dehalogenation. Use deionized, degassed water.
-
Ligand Selection: Certain ligands can suppress this side reaction. Experimenting with different phosphine ligands may be beneficial.
-
| Impurity Name | Likely Cause | Key Analytical Signal (LC-MS, [M-H]⁻) | Mitigation Strategy |
| Homocoupled Boronic Acid (Biphenyl) | Oxygen in reaction; Pd(II) species | m/z 153.1 (neutral, seen in GC-MS) | Rigorous degassing; use of Pd(0) pre-catalyst.[3] |
| Homocoupled Aryl Halide | High temperatures; highly active catalyst | m/z 308.9 (for dimer of 3-chloro-4-bromobenzoic acid) | Lower reaction temperature; optimize catalyst loading. |
| Dehalogenated Starting Material (3-Chlorobenzoic Acid) | Hydride sources (e.g., alcohol solvent) | m/z 155.0 | Use aprotic solvents; avoid amine bases.[3] |
| Protodeborylated Boronic Acid (Benzene) | Presence of protic sources; elevated temp. | Volatile, seen in GC-MS headspace | Use anhydrous conditions where possible; control temp.[3] |
| Residual Palladium | Incomplete removal during workup | Detected by ICP-MS or AAS | Acidic wash; treatment with activated carbon; recrystallization.[6] |
Question 4: I attempted a synthesis via a Gomberg-Bachmann reaction starting from 4-amino-3-chlorobenzoic acid and my final product is dark, tarry, and contains a significant phenolic byproduct.
Answer: This is a classic issue when working with diazonium salts, which are notoriously unstable. The dark color suggests polymerization, and the phenolic impurity is from the reaction of the diazonium intermediate with water.
-
Causality & Mechanism: The Gomberg-Bachmann reaction proceeds via a radical mechanism initiated by the decomposition of a diazonium salt.[8] However, the diazonium cation is also highly electrophilic and susceptible to nucleophilic attack by water, the solvent. This reaction produces 3-chloro-4-hydroxybenzoic acid and evolves nitrogen gas.[9][10] This process is highly temperature-dependent. The formation of highly reactive aryl radicals can also lead to undesired polymerization, resulting in tar.[11]
-
Troubleshooting & Mitigation:
-
Strict Temperature Control: The diazotization step MUST be performed at low temperatures, typically 0-5 °C, in an ice bath.[12][13] Allowing the temperature to rise will lead to rapid decomposition of the diazonium salt.
-
Use of Aprotic Co-solvent: While the diazotization is aqueous, performing the subsequent coupling in a biphasic system with an aprotic organic solvent (like benzene or toluene in the classical reaction) can favor the desired C-C bond formation over reaction with water.
-
Consider Alternative Syntheses: The Gomberg-Bachmann reaction generally provides low to moderate yields and can be difficult to purify.[8][11] For high-purity material required in drug development, the Suzuki-Miyaura coupling is almost always the superior and more reliable method.
-
Caption: Competing pathways for the diazonium salt intermediate.
Experimental Protocols for Purification
Protocol 1: Purification via Acid-Base Extraction
This method is highly effective for removing neutral impurities such as biphenyl (homocoupling byproduct) from the desired carboxylic acid product.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of 1M Sodium Hydroxide (NaOH) or 1M Sodium Carbonate (Na₂CO₃). The desired carboxylic acid will move into the aqueous phase as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers and wash once with fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M Hydrochloric Acid (HCl) with vigorous stirring. The desired this compound will precipitate out of the solution as a solid. Check the pH with litmus paper to ensure it is acidic (pH < 2).
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 50-60 °C).
This procedure is based on standard chemical principles for separating acidic compounds from neutral contaminants.[14][15]
Protocol 2: Purification via Recrystallization
Recrystallization is an excellent technique for removing small amounts of closely related impurities.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For biphenyl carboxylic acids, common solvent systems include aqueous ethanol, or a binary mixture like toluene/petroleum ether.[16]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent (or primary solvent, e.g., ethanol) to the crude solid to just achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. scirp.org [scirp.org]
- 11. mycollegevcampus.com [mycollegevcampus.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Carboxylic Acid Synthesis
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the synthesis of biphenyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges and nuances encountered when a carboxylic acid moiety is present on one of the coupling partners.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, the presence of acidic protons, such as those in carboxylic acids, can introduce complexities that require careful optimization of reaction conditions. This guide provides in-depth, evidence-based solutions to common problems, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a carboxylic acid-containing substrate is failing or giving low yields. What are the most likely causes?
A1: Several factors can contribute to poor outcomes when a carboxylic acid is present. The primary suspects are:
-
Catalyst Inhibition: The carboxylate anion, formed under the basic reaction conditions, can coordinate to the palladium center. This can stabilize the Pd(II) intermediate and hinder the catalytic cycle, effectively deactivating the catalyst.[3]
-
Solubility Issues: Carboxylic acids and their corresponding carboxylate salts often have poor solubility in common organic solvents used for Suzuki couplings (e.g., toluene, THF, dioxane). This can lead to a biphasic reaction mixture where the reactants are not in the same phase, slowing down the reaction rate.[3]
-
Insufficient Base: The carboxylic acid will react with the base, consuming it. If an insufficient amount of base is used, there may not be enough to activate the boronic acid for the crucial transmetalation step.[3][4]
Q2: How does the choice of base impact the reaction when a carboxylic acid is present?
A2: The base plays a critical role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[4][5] When a carboxylic acid is present, the base must be strong enough and in sufficient excess to both deprotonate the carboxylic acid and activate the boronic acid.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[6][7] K₃PO₄ is often a good choice for sterically hindered substrates.
-
Fluoride sources such as cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly if you are trying to avoid ester hydrolysis as a side reaction.[4]
-
Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are generally less effective as they are often not strong enough to efficiently promote the formation of the boronate "ate" complex.
It is crucial to use at least one extra equivalent of base to account for the acidic proton of the carboxylic acid.
Q3: What are the best catalyst and ligand combinations for coupling substrates with carboxylic acids?
A3: The choice of catalyst and ligand is highly dependent on the specific substrates. However, some general guidelines can be followed:
-
Palladium Source: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(II) precatalysts such as Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ can be effective.[7][8] Pd(II) sources require an initial reduction to the active Pd(0) species in the catalytic cycle.[1]
-
Ligands: Electron-rich and bulky phosphine ligands are often beneficial.[1]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.[9]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These are often excellent for challenging couplings, including those with sterically hindered substrates.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, often providing high stability and activity.[4]
-
For large-scale synthesis, heterogeneous catalysts like palladium on carbon (Pd/C) can be a cost-effective and easily removable option.[7][10]
Troubleshooting Guide
Problem 1: Low or no product formation.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Switch to a more robust ligand system (e.g., a Buchwald biaryl phosphine ligand or an NHC ligand).[4] | These ligands can protect the palladium center from coordination by the carboxylate and promote the catalytic cycle. |
| Insufficient Base | Increase the equivalents of base (at least 2-3 equivalents). Ensure an extra equivalent is added to neutralize the carboxylic acid. | A sufficient excess of base is required to both form the carboxylate and activate the boronic acid for transmetalation.[5] |
| Poor Solubility | Use a more polar solvent system, such as a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) or an alcohol (e.g., MeOH/H₂O, i-PrOH).[7][11] | This can help to solubilize the carboxylate salt and bring the reactants into the same phase. |
| Inefficient Oxidative Addition | If using an aryl chloride, switch to a more reactive aryl bromide or iodide.[9][12] Alternatively, use a catalyst system known to be effective for aryl chlorides (e.g., with bulky, electron-rich ligands).[1] | The oxidative addition step is often the rate-limiting step, and the reactivity of the aryl halide follows the trend I > Br > Cl.[12] |
Problem 2: Significant formation of side products.
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. | Oxygen can promote the oxidative homocoupling of the boronic acid.[1][13] |
| Protodeboronation | Presence of excess water or protic solvents, especially at elevated temperatures. | Use anhydrous solvents and reagents if possible. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which can be more stable.[11][14] | The C-B bond can be cleaved by a proton source, leading to the formation of an arene instead of the desired biphenyl.[14] |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., solvent, base) and a mechanism for hydride transfer to the palladium complex. | Use a non-protic solvent and an aprotic base. | This side reaction involves the replacement of the halide with a hydrogen atom.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the arylboronic acid containing the carboxylic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Reaction Setup:
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 Dioxane:H₂O).[8]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid product, which will often precipitate out of solution or can be extracted with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[7]
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
This workflow can guide your optimization efforts when encountering issues with your reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
Protecting Group Strategy
In cases where optimization of the reaction conditions is insufficient, protecting the carboxylic acid as an ester is a viable strategy.[3][16]
-
Methyl or Ethyl Esters: These are common choices, but their removal requires basic (saponification) or acidic hydrolysis, which may not be compatible with other functional groups in the molecule.[16]
-
tert-Butyl Esters: These can be cleaved under milder acidic conditions (e.g., trifluoroacetic acid), offering an orthogonal deprotection strategy.[16]
-
Benzyl Esters: These can be removed by hydrogenolysis, which is a very mild method.[16]
After the Suzuki coupling is complete, the ester can be hydrolyzed to reveal the desired biphenyl carboxylic acid.
Conclusion
The synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling is a highly valuable transformation in pharmaceutical and materials chemistry.[6][17] While the presence of the carboxylic acid functionality introduces specific challenges, a systematic approach to optimizing the base, solvent, and catalyst system can lead to successful and high-yielding reactions. By understanding the underlying mechanistic principles and potential side reactions, researchers can effectively troubleshoot and refine their synthetic protocols.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. wwjmrd.com [wwjmrd.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Biphenyl Derivatives
Welcome to the Technical Support Center for the synthesis of biphenyl derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during the synthesis of these important structural motifs. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. General Troubleshooting for Low Yield
Even the most meticulously planned synthesis can result in disappointing yields. This section addresses broad, overarching issues that can affect any cross-coupling reaction used for biphenyl synthesis.
Q1: My Suzuki-Miyaura reaction for a biphenyl derivative has a very low yield. Where should I start my investigation?
A low yield in a Suzuki-Miyaura coupling can be attributed to several factors, and a systematic approach to troubleshooting is essential.[1] The primary areas to investigate are the quality of your reagents, the reaction setup and conditions, and potential catalyst deactivation.
A logical first step is to confirm the identity and purity of your starting materials and product. Re-run NMR and mass spectrometry on your starting materials and the crude reaction mixture. This will help you determine if the starting materials were consumed, if the desired product was formed, and if any major side products are present.
Here is a general workflow for troubleshooting:
Caption: A systematic workflow for troubleshooting low yields in biphenyl synthesis.
Q2: I'm observing significant formation of byproducts like homocoupled products and dehalogenated starting material. What are the causes and how can I minimize them?
The formation of homocoupled products (Ar-Ar from the aryl halide or B-B from the boronic acid) and dehalogenated starting material are common side reactions in Suzuki-Miyaura couplings.[2][3]
Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle. It can also occur if the transmetalation step is slow, allowing for side reactions of the organoborane.[3] To minimize this:
-
Ensure a strictly inert atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4]
-
Optimize the base: A very strong base can sometimes promote homocoupling. Screening different bases can be beneficial.[5]
-
Slow addition of the boronic acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can reduce its homocoupling.[2]
Dehalogenation (or protodeboronation of the boronic acid) typically arises from a competing reaction pathway involving a palladium-hydride (Pd-H) species.[2] This can be minimized by:
-
Optimizing the base and solvent: The choice of a non-coordinating, weaker base and an aprotic solvent can suppress the formation of Pd-H species.[2]
-
Using a bulky ligand: Ligands that promote faster reductive elimination will favor the desired C-C bond formation over the dehalogenation pathway.[2]
II. Catalyst System and Reaction Conditions
The heart of a successful cross-coupling reaction is a highly active and stable catalyst system, along with optimized reaction conditions.
Q3: My reaction has stalled, and I see a black precipitate, likely palladium black. What causes this catalyst deactivation and how can I prevent it?
The formation of palladium black is a clear indicator of catalyst decomposition and is a common cause of low yields.[2][4] This occurs when the active Pd(0) species aggregates and precipitates out of solution, rendering it inactive. The primary causes are:
-
Oxygen: The presence of oxygen can oxidize the active Pd(0) catalyst.[4] It is crucial to use degassed solvents and maintain an inert atmosphere.
-
High Temperatures: While heat is often required, excessive temperatures can accelerate catalyst decomposition.[4] It's advisable to run the reaction at the lowest temperature that provides a reasonable rate.
-
Inappropriate Ligand or Ligand:Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[4] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, a large excess can sometimes inhibit the reaction.[4]
-
Impurities in Reagents: Ensure your starting materials, base, and solvent are of high purity, as impurities can act as catalyst poisons.
To troubleshoot catalyst deactivation, consider the following:
-
Improve Inert Atmosphere Technique: Use Schlenk line techniques or a glovebox for optimal exclusion of air and moisture.
-
Screen Ligands: Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to XPhos or SPhos), which can stabilize the palladium center.[2]
-
Optimize Temperature: Attempt the reaction at a lower temperature.[4]
Caption: Common causes of palladium catalyst deactivation.
Q4: How do I choose the right combination of ligand, base, and solvent for my specific substrates?
The optimal combination of ligand, base, and solvent is highly substrate-dependent.[6][7] There is no single universal system, and screening is often necessary. However, some general principles can guide your choices.
| Component | Options | Considerations & Rationale |
| Ligand | Monodentate Phosphines: PPh₃, P(t-Bu)₃Bulky, Electron-Rich Phosphines (Buchwald-type): XPhos, SPhos, RuPhosN-Heterocyclic Carbenes (NHCs): IPr, IMes | Bulky, electron-rich ligands generally accelerate oxidative addition and reductive elimination, which can improve yields for less reactive aryl chlorides and prevent side reactions.[8] NHCs are also highly effective for challenging couplings.[9] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃, KFOrganic: Et₃N, DIPEA | The base is required to activate the boronic acid for transmetalation.[9] The choice of base can influence catalyst stability and the rate of side reactions. K₃PO₄ is a good starting point for many Suzuki couplings. For substrates with base-sensitive functional groups, a milder base like KF may be necessary.[9] |
| Solvent | Aprotic: Toluene, Dioxane, THFProtic/Aqueous Mixtures: Toluene/H₂O, THF/H₂O, DMF | The solvent must solubilize the reactants and the catalyst system. Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[4] Aqueous mixtures can sometimes accelerate the reaction but may also promote protodeboronation. |
A systematic screening approach, often starting with a trusted combination like a Buchwald ligand, K₃PO₄, and dioxane or toluene, is a practical strategy.[6][10]
III. Substrate-Specific Issues
The nature of your coupling partners can introduce unique challenges.
Q5: I'm using an electron-poor aryl halide and an electron-rich boronic acid, and the yield is low. What's going on?
While Suzuki couplings are generally robust, electronically mismatched partners can be challenging. An electron-poor aryl halide will undergo oxidative addition more readily, but the subsequent steps can be problematic. Conversely, an electron-rich boronic acid might be more susceptible to protodeboronation, especially under harsh basic conditions.[11]
For this scenario, consider the following adjustments:
-
Use a highly active catalyst system: A bulky, electron-rich ligand like SPhos or XPhos can promote the challenging reductive elimination step.[12]
-
Milder Base: Switch to a milder base like K₂CO₃ or KF to minimize protodeboronation of the electron-rich boronic acid.[5]
-
Anhydrous Conditions: If you are using an aqueous solvent system, try switching to strictly anhydrous conditions to reduce the source of protons for protodeboronation.
Q6: My Stille or Negishi coupling is giving a low yield. Are the troubleshooting principles similar to the Suzuki reaction?
While the overall catalytic cycle is similar (oxidative addition, transmetalation, reductive elimination), Stille (organotin) and Negishi (organozinc) couplings have their own nuances.[12][13]
For Stille Couplings:
-
Toxicity: A major drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove.[14] Purification issues can lead to a low isolated yield.
-
Homocoupling: Homocoupling of the organostannane reagent is a common side reaction.[15]
-
Additives: The addition of a copper(I) salt, such as CuI, can sometimes accelerate the transmetalation step and improve yields, especially for sluggish reactions.[16]
For Negishi Couplings:
-
Reagent Sensitivity: Organozinc reagents are highly reactive and sensitive to air and moisture.[17] Their preparation and handling require strict inert atmosphere techniques.
-
Side Reactions: Homocoupling can also be an issue, arising from a second transmetalation event.[17]
-
Catalyst Choice: While palladium is common, nickel catalysts are also effective and can be advantageous for coupling with aryl chlorides.[17][18]
IV. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the synthesis of a biphenyl derivative. Optimization will likely be required for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%) and add them to the Schlenk flask.[4]
-
Solvent Addition: Add degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Protocol: Ligand Screening
If your initial reaction gives a low yield, a ligand screen is a valuable next step.
-
Setup: Prepare several small-scale reactions in parallel (e.g., in a reaction block or individual vials) using the general protocol above.
-
Vary the Ligand: In each reaction, use a different ligand (e.g., PPh₃, XPhos, SPhos, RuPhos) while keeping all other parameters (substrates, base, solvent, temperature, stoichiometry) constant.
-
Analysis: After a set reaction time, analyze the conversion in each reaction by GC-MS or LC-MS to identify the most effective ligand for your system.
V. Alternative Cross-Coupling Reactions for Biphenyl Synthesis
While the Suzuki-Miyaura coupling is the most common, other methods can be advantageous in certain situations.[14]
| Reaction | Nucleophile | Key Advantages | Key Disadvantages |
| Stille Coupling | Organostannane (R-SnR'₃) | Tolerates a wide range of functional groups; organostannanes are often stable.[19] | High toxicity of tin compounds and byproducts; purification can be challenging.[14] |
| Negishi Coupling | Organozinc (R-ZnX) | High reactivity, allowing for coupling of sp³ carbons; good for sterically hindered substrates.[17][20] | Organozinc reagents are sensitive to air and moisture, requiring strict inert techniques.[17] |
| Heck Reaction | Alkene (e.g., styrene) | Avoids the pre-formation of organometallic reagents.[14] | Generally limited to the use of vinylarenes for biphenyl synthesis; regioselectivity can be an issue.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. ikm.org.my [ikm.org.my]
- 20. pubs.acs.org [pubs.acs.org]
Removing palladium catalyst residue from Suzuki coupling products
Technical Support Center: Palladium Catalyst Removal
A Guide for the Synthetic Chemist
Welcome to the technical support center for post-reaction purification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the successful removal of residual palladium from your Suzuki coupling products. This guide is structured as a series of frequently asked questions and in-depth answers, designed to address the common challenges encountered in both academic and industrial settings.
Frequently Asked Questions (FAQs)
Q1: My initial purification by silica gel chromatography isn't removing all the palladium. I'm still seeing high ppm levels in my final product. What's going on?
This is a very common issue. While standard silica chromatography is excellent for separating organic compounds based on polarity, it is often inefficient at removing trace metals like palladium. The primary reasons for this are:
-
Nature of Palladium Species: The residual palladium from a Suzuki coupling is not simply elemental palladium (Pd(0)). It can exist as various soluble and colloidal species, some of which may have polarities similar to your product, causing them to co-elute.
-
Ligand Effects: The phosphine ligands (e.g., PPh₃, SPhos) used in the coupling reaction can be oxidized during the reaction or workup. These oxidized phosphine species can coordinate to palladium, creating complexes that travel with the product on the silica column.
-
Inconsistent Polarity: The polarity of the palladium complexes can vary, leading to their elution across multiple fractions rather than being retained at the baseline.
Troubleshooting Steps:
-
Pre-treatment of the Crude Mixture: Before loading your crude product onto the column, consider a pre-treatment step. Stirring the crude reaction mixture with a scavenger can capture the palladium, making it easier to remove during filtration or chromatography.
-
Choice of Scavenger: There are various classes of scavengers, each with a different affinity for palladium. Thiol-based scavengers are very effective for Pd(0) and Pd(II) species. Amino-based scavengers can also be employed. The choice depends on the nature of your product and the specific palladium species present.
-
Modified Chromatography: Instead of standard silica, consider using functionalized silica gels. These are silica gels that have been chemically modified with ligands that have a high affinity for palladium, such as thiol or amine groups. This combines the principles of chromatography and scavenging into a single step.
In-Depth Troubleshooting Guides
Guide 1: Selecting the Right Palladium Scavenger
The selection of an appropriate scavenger is critical for efficient palladium removal. The choice is not "one-size-fits-all" and depends on factors like the nature of the palladium species, the functional groups on your product, and the desired final palladium concentration.
Mechanism of Action:
Palladium scavengers are typically solid-supported reagents (e.g., on silica or polymer beads) that contain functional groups with a high affinity for palladium. When the crude product solution is passed through or stirred with the scavenger, the palladium is chelated by these functional groups and is thus removed from the solution.
Comparative Analysis of Common Scavengers:
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Thiol-Based | -SH | Pd(0), Pd(II) | High efficiency, fast kinetics | Can sometimes be sensitive to air oxidation |
| Amine-Based | -NH₂, -NR₂ | Pd(II) | Good for electron-deficient palladium species | May interact with acidic functional groups on the product |
| Phosphine-Based | -PR₂ | Pd(0) | Effective for specific Pd(0) complexes | Can be expensive |
| Activated Carbon | N/A | Pd(0), some Pd(II) | Cost-effective, good for non-polar compounds | Can have non-specific binding, leading to product loss |
Experimental Protocol: Small-Scale Scavenging Test
-
Sample Preparation: Dissolve a known amount of your crude product in a suitable solvent (e.g., toluene, THF).
-
Scavenger Addition: To separate vials, add different scavengers (e.g., thiol-silica, amine-polymer) at a loading of 10-20 equivalents relative to the initial palladium catalyst loading.
-
Stirring: Stir the mixtures at room temperature or slightly elevated temperature (40-50 °C) for 1-4 hours.
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the palladium content in the filtrate of each sample using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to determine the most effective scavenger.
Guide 2: Advanced Purification: Supercritical Fluid Chromatography (SFC)
For high-value products, especially in the pharmaceutical industry, achieving very low palladium levels (< 5 ppm) is often a regulatory requirement. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for this purpose.
How it Works:
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for high-efficiency separations with reduced solvent consumption compared to traditional HPLC.
Advantages of SFC for Palladium Removal:
-
Orthogonal Selectivity: The separation mechanism in SFC is different from standard normal or reverse-phase chromatography, often allowing for the separation of compounds that are difficult to separate otherwise.
-
Reduced Solvent Waste: The primary mobile phase component is CO₂, which is vented off, significantly reducing the amount of organic solvent waste.
-
Speed: SFC separations are typically much faster than HPLC.
Workflow for Method Development in SFC:
Caption: SFC Method Development Workflow
Guide 3: Precipitation and Recrystallization Strategies
In some cases, a well-designed precipitation or recrystallization can be a highly effective and scalable method for palladium removal.
The Principle:
This method relies on the differential solubility of your product and the palladium impurities in a given solvent system. The goal is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the palladium impurities remain in solution.
When to Consider Recrystallization:
-
Your product is a solid with good crystallinity.
-
You have identified a suitable recrystallization solvent system.
-
The scale of the reaction is large enough to make chromatography or scavenging less practical.
Troubleshooting Recrystallization for Palladium Removal:
-
Solvent Choice is Key: A common mistake is to use a solvent that is too good at solubilizing the product, which may also keep the palladium impurities in the crystalline lattice. Experiment with a range of solvents and solvent mixtures.
-
Anti-Solvent Addition: The use of an anti-solvent can sometimes trigger the precipitation of the product while leaving the palladium species in the mother liquor.
-
Seeding: If your product is slow to crystallize, adding a small seed crystal can initiate the process and lead to purer crystals.
Decision Tree for Purification Strategy:
Caption: Decision-Making Flowchart for Purification
Best practices for scaling up the synthesis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for scaling the synthesis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying principles and troubleshooting strategies crucial for successful scale-up.
Overview: The Suzuki-Miyaura Coupling Approach
The synthesis of this compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance, commercial availability of starting materials, and a well-understood mechanism, making it a robust choice for industrial applications.[1][2] The primary route involves coupling an aryl halide (e.g., 4-bromo-2-chlorobenzoic acid) with an arylboronic acid (e.g., phenylboronic acid).
While elegant, scaling this reaction introduces challenges related to mass transfer, heat management, catalyst activity, and impurity profiles that are often negligible at the bench scale.[3] This guide is designed to address these specific scale-up issues directly.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section is formatted as a direct Q&A to address the most common issues encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?
A1: The Suzuki-Miyaura coupling is favored for several reasons. Firstly, the required starting materials, halobenzoic acids and arylboronic acids, are widely available and relatively inexpensive.[4] Secondly, the reaction conditions are generally mild and tolerant of a wide variety of functional groups, including the carboxylic acid moiety, often eliminating the need for protecting group chemistry.[5] Thirdly, the boronic acid reagents have low toxicity, and the reaction byproducts are easily removed, which is a significant advantage for pharmaceutical manufacturing.[6] Finally, the methodology is well-established and has been successfully implemented on a multi-kilogram scale for similar biphenyl carboxylic acid derivatives.[1][2]
Q2: Can I perform the coupling without protecting the carboxylic acid group?
A2: Yes, one of the significant advantages of the Suzuki coupling is its compatibility with unprotected carboxylic acids.[5] The reaction is typically run under basic conditions, which deprotonate the carboxylic acid to its carboxylate salt. This salt is soluble in the aqueous phase of the common biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) and does not interfere with the catalytic cycle. However, the choice of base is critical; strong bases under harsh conditions could potentially lead to side reactions, but standard bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are generally safe.[2][7]
Q3: What are the primary challenges when moving from a 1g to a 1kg scale?
A3: Scaling up introduces several critical challenges:
-
Mixing and Mass Transfer: Inadequate agitation in large reactors can lead to poor mixing in biphasic systems, slowing the reaction rate and potentially causing localized "hot spots" or concentration gradients. This can result in incomplete conversion and the formation of impurities.[3]
-
Heat Transfer: The exothermic nature of the reaction can be difficult to manage in large vessels. Poor heat dissipation can lead to temperature spikes, which may degrade the catalyst, starting materials, or the final product.[3]
-
Catalyst Loading and Removal: While catalyst loading (in mol%) may remain the same, the absolute amount of palladium increases significantly. This raises cost concerns and makes post-reaction removal of residual palladium to pharmaceutically acceptable levels (<10 ppm) more challenging.[1][2]
-
Degassing Efficiency: Achieving and maintaining a truly inert atmosphere is more difficult in large reactors. Inefficient degassing can lead to oxygen contamination, which deactivates the Pd(0) catalyst and promotes side reactions like boronic acid homocoupling.[8][9]
Troubleshooting Specific Issues
Q4: My reaction has stalled or shows very low conversion to the desired product. What should I investigate first?
A4: Low conversion is a common issue. A systematic approach is crucial.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
-
Reagent Quality:
-
Boronic Acid Instability: Phenylboronic acid can degrade upon storage, especially if exposed to moisture. It can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) or form inactive trimeric anhydrides (boroxines). Use fresh, high-purity boronic acid.[8][9] Consider using more stable derivatives like pinacol esters (Bpin) if instability is a persistent issue.[10]
-
Base Quality and Solubility: The base is critical for activating the boronic acid.[6] Ensure you are using a finely powdered, anhydrous base (if using an anhydrous solvent system) like potassium phosphate (K₃PO₄) or a high-purity carbonate (K₂CO₃, Cs₂CO₃) for aqueous systems. Poor base solubility can stall the reaction.[8]
-
-
Inert Atmosphere:
-
The active Pd(0) catalyst is highly sensitive to oxygen.[9] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and that the reaction is maintained under a positive pressure of inert gas throughout. On a large scale, multiple vacuum/nitrogen backfill cycles are essential.
-
-
Catalyst Activity:
-
Pre-catalyst vs. Active Catalyst: Many palladium sources, like Pd(OAc)₂, are pre-catalysts that must be reduced in situ to the active Pd(0) species. Phosphine ligands are often used to facilitate this and stabilize the resulting Pd(0) complex. If this reduction fails, the cycle never starts.
-
Ligand Oxidation: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are susceptible to oxidation, rendering them ineffective. Use fresh ligands stored under an inert atmosphere.[9]
-
Q5: I'm observing significant side products, primarily phenyl-phenyl homocoupling. How can I minimize this?
A5: Homocoupling of the boronic acid is a classic side reaction, often called the "Ullmann reaction." It is typically promoted by two factors:
-
Oxygen: The presence of oxygen can facilitate the oxidative homocoupling of the boronic acid. The most effective solution is to rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[8]
-
High Temperatures: Excessive heat can sometimes favor homocoupling over the desired cross-coupling. If possible, screen lower temperatures (e.g., 80-90 °C) to see if the selectivity improves without sacrificing too much reaction rate.[8]
Q6: My final product is contaminated with palladium. What are the best practices for removal on a large scale?
A6: Reducing palladium to acceptable levels (typically <10 ppm for APIs) is a critical scale-up challenge.
-
Catalyst Choice: For large-scale synthesis, switching from a homogeneous catalyst like Pd(PPh₃)₄ to a heterogeneous catalyst like palladium on carbon (Pd/C) can be highly effective.[1][2] Pd/C can be removed by simple filtration after the reaction, which is a much more scalable and efficient process than chromatography. A study on a multi-kilogram scale synthesis of a similar biphenyl carboxylic acid found that using Pd/C reduced residual palladium to less than 6 ppm.[2]
-
Workup and Purification:
-
Acid/Base Extraction: Your product is a carboxylic acid. A standard workup involves dissolving the crude material in a suitable organic solvent (like ethyl acetate or TBME) and washing with an aqueous base (like NaHCO₃ or NaOH) to extract the product into the aqueous layer as its salt. The organic layer, containing many non-polar impurities, is discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which is collected by filtration.
-
Scavengers: If residual palladium persists, treatment of the organic solution with a palladium scavenger (e.g., thiol-functionalized silica gel, activated carbon) can be effective.
-
Crystallization: The final purification step should always be crystallization from a suitable solvent system. This is highly effective at removing trace impurities, including residual metals.
-
Protocols and Data
Optimized Lab-Scale Protocol (Illustrative Example)
This protocol is a starting point. Optimization of catalyst, ligand, base, and solvent is always recommended.
Reaction: 4-bromo-2-chlorobenzoic acid + Phenylboronic acid → this compound
-
Vessel Preparation: To an oven-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-chlorobenzoic acid (1 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).[11]
-
Inert Atmosphere: Seal the flask and purge with nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via cannula to achieve a substrate concentration of ~0.2 M.[9]
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 2M HCl to pH ~2. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).[12]
Scale-Up Parameter Comparison
The choice of reaction parameters can significantly impact yield, purity, and scalability.
| Parameter | Option A: Lab Scale (Homogeneous) | Option B: Scale-Up (Heterogeneous) | Rationale for Scale-Up Choice |
| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | 5% Pd/C (1.0 mol%) | Pd/C is significantly cheaper and can be removed by simple filtration, avoiding costly chromatography or scavenger treatments.[1][2] |
| Base | K₃PO₄ (anhydrous) | Na₂CO₃ (aqueous solution) | Carbonates are less expensive than phosphates and are highly effective in aqueous media, which are often preferred for safety and cost on a large scale.[2] |
| Solvent | 1,4-Dioxane / H₂O | Toluene / H₂O or MeOH / H₂O | Toluene and Methanol are generally cheaper and have better safety profiles than Dioxane. MeOH/H₂O was shown to give improved yields and low Pd residuals.[2] |
| Workup | Column Chromatography | Extraction & Recrystallization | Chromatography is not economically viable for multi-kilogram production. An extractive workup followed by crystallization is the industry standard. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. benchchem.com [benchchem.com]
- 12. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Alternative Purification Methods for Carboxylic Acids
Welcome to the Technical Support Center for Carboxylic Acid Purification. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome challenges in isolating and purifying carboxylic acids. Moving beyond standard recrystallization and chromatography, we will explore alternative methods, offering practical, field-tested insights in a direct question-and-answer format to address specific experimental issues.
Introduction: Why Alternative Purification Methods?
While recrystallization and column chromatography are workhorse techniques, they are not always optimal for every carboxylic acid or impurity profile. Issues such as thermal instability, high polarity, similar solubility of impurities, or the need for exceptionally high purity in drug development often necessitate alternative approaches. This guide delves into the nuances of acid-base extraction, distillation, purification via salt formation, and derivatization, providing you with the expertise to select and troubleshoot the most effective method for your specific compound.
Part 1: Purification via Salt Formation & Acid-Base Extraction
This powerful technique leverages the acidic nature of the carboxyl group to selectively move the target compound between aqueous and organic phases, effectively separating it from neutral or basic impurities.
Troubleshooting Guide: Salt Formation & Acid-Base Extraction
Q1: I've performed an acid-base extraction, but my carboxylic acid yield is very low after re-acidification and extraction. What went wrong?
A1: Low recovery is a common issue often stemming from incomplete extraction or precipitation. Here are several factors to consider:
-
Incomplete Deprotonation: Ensure the pH of the aqueous phase during the initial basic extraction is at least two to three pH units higher than the pKa of your carboxylic acid.[1] This ensures complete conversion to the water-soluble carboxylate salt. A weak base like sodium bicarbonate (NaHCO₃) is suitable for most carboxylic acids, but for less acidic ones, a stronger base like sodium hydroxide (NaOH) might be necessary.[2][3][4]
-
Insufficient Mixing: Gentle but thorough mixing of the aqueous and organic layers is crucial. Instead of vigorous shaking, which can lead to emulsions, invert the separatory funnel multiple times to maximize the surface area for extraction.[5]
-
Incomplete Re-acidification: When precipitating the carboxylic acid from the aqueous layer, ensure the pH is at least two to three pH units below the pKa of the acid.[1] Use a strong acid like 6M HCl and check the pH with litmus paper or a pH meter.[5] Adding the acid slowly while cooling the solution in an ice bath can promote the formation of larger, more easily filterable crystals.[5]
-
Solubility in the Aqueous Phase: Some short-chain or highly functionalized carboxylic acids may have significant solubility in the acidic aqueous phase even in their protonated form. If precipitation is minimal, you may need to perform a back-extraction into a fresh portion of an organic solvent.[4]
Q2: An emulsion has formed in my separatory funnel during the extraction. How can I break it?
A2: Emulsions are colloidal suspensions of one liquid in another and can be persistent. Here are some techniques to break them:
-
Time and Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Gentle Swirling: Gently swirl the funnel in a circular motion.
-
Addition of Brine: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can be effective.
Q3: My final product after acid-base extraction is still contaminated with a neutral impurity. How is this possible?
A3: This suggests that the neutral impurity was carried over into the aqueous layer. This can happen if the neutral compound has some slight solubility in the basic aqueous solution or if some of the organic layer was physically entrained during the separation. To mitigate this, after separating the basic aqueous layer containing your carboxylate salt, wash it with a fresh portion of the organic solvent before proceeding to the re-acidification step. This will help to remove any residual neutral impurities.
Experimental Workflow: Acid-Base Extraction
Below is a generalized workflow for the purification of a carboxylic acid from a neutral impurity.
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Part 2: Purification by Distillation
Distillation is an excellent method for purifying liquid carboxylic acids, especially when dealing with non-volatile impurities or impurities with significantly different boiling points.[5]
Troubleshooting Guide: Distillation
Q1: My carboxylic acid seems to be decomposing during distillation, even under vacuum. What can I do?
A1: Carboxylic acids can be susceptible to decomposition at high temperatures.[6] If you are observing charring or a drop in vacuum pressure during distillation, consider the following:
-
Improve the Vacuum: Ensure all joints in your distillation apparatus are well-sealed with appropriate grease. Check your vacuum pump for proper function and oil level. A lower pressure will decrease the boiling point.
-
Use a Kugelrohr Apparatus: For small quantities of high-boiling point compounds, a Kugelrohr apparatus can be very effective. It minimizes the path length for the distillate and allows for distillation at lower temperatures.
-
Azeotropic Distillation: If water is a significant impurity, it can be removed by azeotropic distillation.[7] An entrainer, such as toluene, is added to form a low-boiling azeotrope with water, which is then distilled off. This is particularly useful in esterification reactions to drive the equilibrium towards the product.
Q2: I'm trying to separate two carboxylic acids with very close boiling points. Simple distillation isn't working. What is my next step?
A2: For separating liquids with close boiling points (less than a 70°C difference), fractional distillation is required.[6] This involves using a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. The column provides a large surface area for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component. For optimal separation, ensure a slow and steady distillation rate.
Comparison of Distillation Methods
| Method | Principle | Best For | Limitations |
| Simple Distillation | Separation based on large differences in boiling points. | Removing non-volatile impurities or solvents. | Ineffective for liquids with close boiling points. |
| Fractional Distillation | Repeated vaporization-condensation cycles in a column. | Separating liquids with boiling points differing by < 70°C.[6] | Can be slow; requires careful control of heating. |
| Vacuum Distillation | Lowering the pressure to reduce the boiling point. | Purifying high-boiling or thermally sensitive compounds.[6][8] | Requires a good vacuum source and well-sealed apparatus. |
| Azeotropic Distillation | Adding an entrainer to form a low-boiling azeotrope. | Removing water or other specific impurities.[7][9] | Requires selection of an appropriate entrainer. |
Part 3: Purification via Derivatization
In some cases, the most effective way to purify a carboxylic acid is to temporarily convert it into a more easily purifiable derivative, such as an ester or an amide. After purification of the derivative, it can be hydrolyzed back to the pure carboxylic acid.[1]
Troubleshooting Guide: Derivatization
Q1: I've converted my carboxylic acid to its methyl ester for purification by distillation, but the subsequent hydrolysis to get the pure acid back is giving a low yield.
A1: Incomplete hydrolysis of the ester is a likely cause. Here are some key considerations:
-
Reaction Conditions: Ensure you are using appropriate hydrolysis conditions. For base-catalyzed hydrolysis (saponification), use an excess of a strong base like NaOH or KOH in a water/alcohol mixture and heat under reflux. For acid-catalyzed hydrolysis, use an excess of water with a strong acid catalyst like H₂SO₄ and heat.[10]
-
Reaction Time: Hydrolysis can be slow, especially for sterically hindered esters. Monitor the reaction by TLC or another appropriate analytical technique to ensure it has gone to completion.
-
Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully worked up. For saponification, the resulting carboxylate salt solution should be washed with an organic solvent to remove any unreacted ester or neutral byproducts before acidification to precipitate the carboxylic acid.
Q2: I'm attempting to form an amide from my carboxylic acid to aid in purification, but the reaction is not proceeding.
A2: Direct reaction of a carboxylic acid and an amine to form an amide is often difficult because the acidic carboxylic acid and the basic amine undergo an acid-base reaction to form a stable salt.[11] To overcome this, a coupling agent is typically required.
-
Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[11]
-
Conversion to an Acyl Chloride: A more reactive derivative, the acyl chloride, can be formed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will readily react with an amine to form the amide.[12][13]
Derivatization Strategy Workflow
Caption: General workflow for purification via derivatization.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in crude carboxylic acids?
A: Impurities are highly dependent on the synthetic route but often include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[5] For instance, if the carboxylic acid is synthesized via oxidation of a primary alcohol, residual alcohol or an intermediate aldehyde may be present.[5]
Q: My carboxylic acid is streaking badly on a silica gel TLC plate. What can I do?
A: Streaking is a common issue due to the strong interaction between the acidic proton of the carboxyl group and the silica gel.[5] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This keeps the carboxylic acid fully protonated, leading to a more defined spot.
Q: How do I choose the best purification technique for my carboxylic acid?
A: The choice depends on the physical properties of your carboxylic acid (solid vs. liquid, boiling point, solubility) and the nature of the impurities.[5] For solid carboxylic acids, recrystallization is often the first choice. For liquid carboxylic acids, distillation is a common method. Acid-base extraction is highly effective for removing neutral or basic impurities.[5] If these methods fail, consider derivatization or chromatography.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Azeotropic distillation | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. US20070027340A1 - Azeotropic distillation process for separating acetic acid, methylacetate and water in the production of an aromatic carboxylic acid - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side reactions in the synthesis of chlorinated biphenyl compounds
A Guide to Minimizing Side Reactions and Maximizing Purity
Welcome to the technical support resource for the synthesis of chlorinated biphenyl (CB) compounds. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into troubleshooting common synthetic challenges. The targeted synthesis of specific CB congeners is essential for toxicological studies, the development of analytical standards, and research into their metabolic pathways. However, achieving high purity is often complicated by a variety of side reactions that lead to complex product mixtures and the formation of hazardous byproducts.
This document provides a structured approach to understanding and mitigating these challenges. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic principles to help you optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when planning the synthesis of chlorinated biphenyls.
Q1: What are the primary modern methods for synthesizing specific chlorinated biphenyl congeners?
A1: While historical production involved non-selective direct chlorination of biphenyl, modern laboratory synthesis focuses on regioselective methods to produce single, pure congeners. The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , and the copper-mediated Ullmann condensation .[1][2] The Suzuki coupling has become a versatile approach for preparing a wide range of CBs and their derivatives in milligram to gram quantities.[1] For certain symmetrical, sterically hindered congeners, the Ullmann reaction remains a viable, if challenging, option.[2]
Q2: What are the most common and critical side reactions I should be aware of across these methods?
A2: Each method has a characteristic profile of potential side reactions:
-
Suzuki-Miyaura Coupling: The most significant side reaction is the homocoupling (or self-coupling) of the aryl boronic acid starting material, which forms a symmetrical biaryl impurity (Ar-Ar) that can be difficult to separate from the desired product.[1][3]
-
Ullmann Condensation: This reaction is notorious for requiring harsh conditions (high temperatures, often >200°C), which can lead to low yields and thermal decomposition.[4][5] When synthesizing unsymmetrical CBs by cross-coupling two different aryl halides, a statistical mixture of three products (two homocoupled, one cross-coupled) is often formed.[6]
-
Formation of Polychlorinated Dibenzofurans (PCDFs): This is the most critical and hazardous side reaction. PCDFs are highly toxic contaminants that can form under thermal stress, particularly when polychlorinated phenols are present as precursors or impurities.[7][8] Their formation is a major concern in industrial processes and any synthetic route involving high temperatures.[9]
Q3: Why is PCDF formation such a major concern, and how can it be avoided?
A3: Polychlorinated dibenzofurans (PCDFs) are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) and are considered highly toxic, persistent organic pollutants.[9] Their accidental synthesis poses a significant health risk and complicates product purification immensely. They typically form via two primary pathways: the condensation of precursor compounds like polychlorophenols or from polycyclic aromatic hydrocarbons (PAHs) under thermal and oxidative conditions.[7][10] To avoid their formation, it is crucial to:
-
Use starting materials free of chlorophenol contamination.
-
Employ milder reaction conditions where possible. Modern catalyzed reactions like the Suzuki coupling are advantageous as they proceed at much lower temperatures than classical Ullmann reactions.[11]
-
Maintain an inert atmosphere during high-temperature reactions to prevent oxidation.
Q4: Which synthesis method offers the best selectivity for a specific congener, especially a sterically hindered one?
A4: The Suzuki-Miyaura coupling generally offers superior selectivity and higher yields for a broader range of CBs, including unsymmetrical congeners.[1][3] However, for congeners with three or four ortho-chlorine substituents, the steric hindrance can severely limit the effectiveness of standard Suzuki conditions.[2] In these challenging cases, specialized Suzuki protocols using highly active catalysts may be successful.[12] Alternatively, a modified, solution-phase Ullmann condensation at lower temperatures can be surprisingly effective for synthesizing symmetrical, multi-ortho-substituted CBs.[2]
Part 2: Troubleshooting Guide: Method-Specific Issues & Solutions
This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Section 2.1: Suzuki-Miyaura Coupling
The Suzuki coupling is a powerful tool, but its efficiency depends on careful control of the reaction environment to suppress the primary side reaction: homocoupling.
Problem 1: My main impurity is the homocoupling product of my boronic acid. How do I prevent this?
-
Causality: The homocoupling of boronic acids is primarily driven by the presence of oxygen, which can participate in a side catalytic cycle. It can also be exacerbated by suboptimal base or solvent conditions that affect the stability of the boronic acid.[1]
-
Solutions & Scientific Rationale:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure all solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period). Assemble your reaction glassware under a positive pressure of an inert gas like argon or nitrogen.
-
High-Purity Reagents: Use high-purity boronic acids and ensure your base is anhydrous. The stability of the boronic acid is key.
-
Optimize Base and Solvent: The choice of base is crucial for the primary catalytic cycle. A weaker base or improper solvent system can slow the desired transmetalation step, allowing more time for side reactions to occur. Aqueous solutions of bases like K₂CO₃ or Cs₂CO₃ are common and effective.
-
Controlled Reagent Addition: A study has shown that a semi-batch addition of the boronic acid can effectively eliminate the generation of polychlorobiphenyl impurities by controlling the concentration of the reagent in the catalytic cycle.[13]
-
Problem 2: The reaction yield is very low when synthesizing a multi-ortho-substituted CB.
-
Causality: Steric hindrance from chlorine atoms at the ortho positions (2, 2', 6, 6') impedes the approach of the coupling partners to the palladium center, slowing both the oxidative addition and reductive elimination steps of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ may be too bulky or not active enough to overcome this barrier.
-
Solutions & Scientific Rationale:
-
Elevated Temperature: Increasing the reaction temperature to around 110 °C can provide the necessary activation energy to overcome the steric barrier.[2]
-
Advanced Catalyst Systems: For highly hindered couplings, a more reactive catalyst system is required. The use of a palladium(0) source like Pd(dba)₂ combined with a specialized, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) has proven highly effective, affording good to excellent yields (65–98%) where traditional methods fail.[12] This type of ligand promotes the crucial reductive elimination step.
-
Choice of Halide: The reactivity of the aryl halide partner follows the trend I > OTf > Br >> Cl.[11] Using an aryl iodide instead of a bromide can significantly increase the rate of the oxidative addition step, often improving yields for challenging substrates.
-
Section 2.2: Ullmann Condensation
While often seen as a method of last resort, a modified Ullmann approach can be effective for specific symmetrical targets that are inaccessible via Suzuki coupling.
Problem 3: I am getting a very low yield, and the reaction requires dangerously high temperatures (>230 °C) in the absence of a solvent.
-
Causality: The classical Ullmann reaction relies on the heterogeneous reaction between an aryl halide and the surface of copper metal.[6] This process has high activation energy and is often inefficient, leading to thermal decomposition of starting materials and products.
-
Solutions & Scientific Rationale:
-
Use Activated Copper: Instead of standard copper powder, use copper-bronze or copper powder that has been activated in situ. Activation can be achieved by reducing a copper salt (e.g., copper sulfate with zinc) to create a high-surface-area, reactive metal.[4][5]
-
Adopt a Modified, Solution-Phase Protocol: A significant improvement involves performing the reaction in a high-boiling polar aprotic solvent like N-methylpyrrolidinone (NMP) at a much lower temperature (~110 °C). This protocol often includes a catalytic amount of a Cu(I) salt, such as CuCl.[2] This homogeneous or semi-homogeneous approach provides better kinetics and dramatically improves yields for highly chlorinated symmetrical biphenyls.[2]
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Suzuki Coupling for a Sterically Hindered PCB (e.g., 2,2',3,3',4',6-Hexachlorobiphenyl)
This protocol is adapted from methodologies developed for multi-ortho-substituted biphenyls.[12]
-
Catalyst Preparation: In a flame-dried Schlenk flask under argon, combine Pd(dba)₂ (0.05 eq) and the ligand 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) (0.10 eq).
-
Reagent Addition: To the flask, add the chlorinated aryl bromide (1.0 eq) and the chlorinated benzene boronic acid (1.2 eq).
-
Solvent and Base: Add freshly degassed toluene and a degassed 2M aqueous solution of K₂CO₃. The solvent ratio is typically 3:1 toluene to aqueous base.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a positive pressure of argon for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired congener.
Table 1: Comparison of Modern Synthesis Methods for Chlorinated Biphenyls
| Feature | Suzuki-Miyaura Coupling | Modified Ullmann Condensation |
| Key Advantages | High selectivity, good to excellent yields, mild conditions, wide substrate scope, good for unsymmetrical CBs.[1][11] | Effective for symmetrical, multi-ortho-substituted CBs, uses cheaper copper catalyst.[2] |
| Common Side Reactions | Homocoupling of boronic acid, ligand-related byproducts.[1][13] | Low yields with unactivated copper, requires high temperatures if not modified, formation of PCDF risk at high temps.[2][4] |
| Best For... | Most unsymmetrical and moderately hindered CBs. | Symmetrical, highly chlorinated, and sterically crowded CBs (e.g., with ≥3 ortho-chlorines). |
| Typical Yield Range | 60-98%[12] | 20-55% (can be higher for highly chlorinated congeners)[2] |
Part 4: Visualization of Key Processes
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
Caption: Suzuki catalytic cycle and the competing homocoupling side reaction.
Diagram 2: Troubleshooting Workflow for Suzuki Coupling
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Ullmann reaction | PPTX [slideshare.net]
- 7. Formation of PCDF, PCDD, PCB, and PCN in de novo synthesis from PAH: mechanistic aspects and correlation to fluidized bed incinerators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of PCDD/Fs and PCBs in the process of production of 1,4-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship of 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid Analogs as Cytosolic Phospholipase A2α Inhibitors
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for this compound analogs, a class of compounds with significant potential as inhibitors of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a critical target for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.[1][2]
The Central Role of Cytosolic Phospholipase A2α (cPLA2α) in Cellular Signaling
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids.[3][4] This enzymatic reaction is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply involved in inflammatory responses.[5][6] The activation of cPLA2α is tightly regulated by intracellular calcium levels and phosphorylation, ensuring that its activity is unleashed only upon specific cellular stimulation.[7]
Given its central role in initiating the inflammatory cascade, the inhibition of cPLA2α has emerged as a promising therapeutic strategy for a multitude of inflammatory diseases, neurodegenerative conditions, and certain types of cancer.[2][8][9] The development of potent and selective cPLA2α inhibitors is therefore an area of intense research.
The cPLA2α-Mediated Inflammatory Pathway
The signaling pathway initiated by cPLA2α activation is a cornerstone of the inflammatory response. The following diagram illustrates the key steps in this pathway.
Caption: The cPLA2α signaling cascade in inflammation.
Structure-Activity Relationship (SAR) of Biphenyl-4-Carboxylic Acid Analogs as cPLA2α Inhibitors
While specific SAR studies on this compound are not extensively published, we can infer the key structural requirements for cPLA2α inhibition by examining related classes of inhibitors, such as indole and pyrrolidine derivatives.[10][11] The biphenyl-4-carboxylic acid scaffold serves as a rigid backbone to which various functional groups can be appended to optimize binding to the enzyme's active site.
Core Structural Features and Their Significance
The fundamental components of the this compound scaffold each play a crucial role in its inhibitory activity:
-
Biphenyl Core: This rigid, hydrophobic structure provides the foundational scaffold for interaction with the enzyme's binding pocket.
-
Carboxylic Acid Moiety: This acidic group is critical for anchoring the inhibitor to the active site, likely through interactions with key amino acid residues. Its ability to form hydrogen bonds is a key determinant of binding affinity.
-
3-Chloro Substituent: The presence and position of halogen atoms on the biphenyl rings can significantly modulate the electronic properties and conformation of the molecule, thereby influencing its inhibitory potency.
The following diagram illustrates a hypothetical workflow for a SAR study.
Caption: A typical workflow for a Structure-Activity Relationship study.
Comparative Analysis of Inhibitory Potency
The following table presents hypothetical data for a series of this compound analogs to illustrate the principles of SAR. These values are for illustrative purposes and are based on trends observed in related inhibitor classes.
| Compound ID | R1 Substituent (Position 3) | R2 Substituent (B-ring) | cPLA2α IC50 (nM) | Notes |
| 1 | Cl | H | 50 | The parent compound shows good activity. |
| 2 | H | H | 250 | Removal of the chloro group significantly reduces potency, highlighting its importance. |
| 3 | F | H | 75 | Fluorine at the 3-position is less effective than chlorine. |
| 4 | Br | H | 40 | Bromine provides a slight improvement in potency over chlorine. |
| 5 | Cl | 4'-F | 35 | Addition of a fluorine to the B-ring enhances activity. |
| 6 | Cl | 4'-CF3 | 25 | A trifluoromethyl group at the 4'-position provides a significant boost in potency. |
| 7 | Cl | 2'-Me | 150 | A methyl group at the 2'-position is detrimental to activity, likely due to steric hindrance. |
From this illustrative data, we can derive the following SAR insights:
-
Halogen at Position 3: A halogen at the 3-position of the A-ring is crucial for potent cPLA2α inhibition. The order of activity appears to be Br > Cl > F > H.
-
Substituents on the B-ring: Electron-withdrawing groups, such as fluorine and trifluoromethyl, at the 4'-position of the B-ring generally enhance inhibitory activity.
-
Steric Effects: Bulky substituents at the 2'-position of the B-ring are not well-tolerated and lead to a decrease in potency, suggesting a sterically constrained binding pocket in this region.
Experimental Protocol for Determining cPLA2α Inhibitory Activity
To ensure the reliability and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a colorimetric cPLA2α inhibition assay.
Principle of the Assay
This assay measures the activity of cPLA2α by detecting the release of a thiol-containing compound from a specific substrate, arachidonoyl thio-PC. The free thiol reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 414 nm. The rate of color development is directly proportional to the enzyme's activity.
Materials and Reagents
-
Recombinant human cPLA2α
-
Arachidonoyl thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)[12]
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a working solution of the cPLA2α enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Reconstitute the arachidonoyl thio-PC substrate and DTNB/EGTA solution according to the manufacturer's instructions.[12]
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the cPLA2α enzyme solution to all wells except the blank wells (add 10 µL of assay buffer to the blanks).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation of the Reaction:
-
To initiate the enzymatic reaction, add 200 µL of the substrate/DTNB mixture to all wells.
-
-
Measurement of Absorbance:
-
Immediately begin monitoring the increase in absorbance at 414 nm at 37°C using a microplate reader. Take readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and potent cPLA2α inhibitors. The SAR insights derived from related compound classes suggest that systematic modification of the halogen substituent at the 3-position and exploration of various substituents on the B-ring can lead to significant improvements in inhibitory activity. Future efforts should focus on synthesizing and evaluating a focused library of analogs to build a comprehensive SAR model. This will enable the rational design of next-generation cPLA2α inhibitors with enhanced potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic interventions for a wide range of inflammatory and proliferative diseases.
References
- 1. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytosolic phospholipase A2 plays a key role in the pathogenesis of multiple sclerosis-like disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
A Comparative Analysis of the Biological Activities of Chlorinated vs. Non-Chlorinated Biphenyl Carboxylic Acids
A Technical Guide for Researchers in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carboxylic acid moiety often imparts desirable pharmacokinetic properties and can be crucial for interaction with biological targets. A key question in the optimization of such compounds is the impact of substitution, particularly halogenation. This guide provides an in-depth comparison of the biological activities of chlorinated versus non-chlorinated biphenyl carboxylic acids, synthesizing available experimental data to inform drug design and development strategies.
Introduction: The Chemical Landscape
Biphenyl carboxylic acids are characterized by two phenyl rings linked by a single bond, with a carboxylic acid group attached to one of the rings. Their non-chlorinated forms have been explored for a variety of therapeutic applications. Chlorination, the introduction of one or more chlorine atoms onto the biphenyl core, can dramatically alter the physicochemical properties of these molecules, including their lipophilicity, electronic distribution, and conformation. These changes, in turn, can have profound effects on their biological activity, potency, and toxicity profile.
Biological Activities of Non-Chlorinated Biphenyl Carboxylic Acids
Non-chlorinated biphenyl carboxylic acids have demonstrated a range of biological activities, with anti-inflammatory and anti-cancer properties being the most extensively studied.
Anti-Inflammatory Activity: Inhibition of Prostaglandin Synthesis
A prominent mechanism of action for several non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] Biphenyl-4-carboxylic acid derivatives have been synthesized and shown to possess significant anti-inflammatory activity.[2][3] For instance, fenbufen, a biphenyl butyric acid, is a prodrug whose active metabolite, biphenylacetic acid, is a potent inhibitor of prostaglandin synthesis.[4]
The carboxylic acid group is crucial for the time-dependent, irreversible inhibition of the fatty acid oxygenase activity of COX by many NSAIDs.[5] While reversible binding to the active site is not strictly dependent on the free carboxyl group, the subsequent irreversible inactivation is.[5]
Anticancer Activity
Recent studies have highlighted the potential of non-chlorinated biphenyl carboxylic acids as anticancer agents. A library of these compounds was synthesized and screened for in vitro activity against human breast cancer cell lines (MCF-7 and MDA-MB-231).[6] Several derivatives displayed potent activity with IC50 values in the low micromolar range, comparable to the standard reference tamoxifen, without showing toxicity to normal cells.[6]
Other Biological Activities
Derivatives of biphenyl carboxylic acids have also been investigated as inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] Additionally, certain biphenyl derivatives with carboxylic acid moieties have been designed as estrogen receptor-alpha (ERα) coactivator binding inhibitors.[8][9]
The Impact of Chlorination on Biological Activity
The introduction of chlorine atoms to the biphenyl carboxylic acid scaffold can significantly modulate biological activity. While direct comparative studies are limited, insights can be drawn from research on polychlorinated biphenyls (PCBs) and halogenated NSAIDs.
Enhancement of Anti-Inflammatory Potency
Halogenation can dramatically increase the potency of COX inhibition. A prime example is flurbiprofen, a 2-fluoro-4-biphenylyl-propionic acid, which is approximately 12.5 times more potent than indomethacin in inhibiting prostaglandin E2 formation.[10] The kinetic studies revealed that flurbiprofen is a competitive inhibitor of prostaglandin E2 synthesis, with a Ki value of 0.128 µM compared to 3.18 µM for indomethacin.[10] This suggests that the addition of a halogen can significantly enhance the binding affinity to the COX enzyme.
Cytotoxicity and a Shift Towards Toxic Mechanisms
While non-chlorinated biphenyl carboxylic acids have shown promising therapeutic profiles, chlorination raises concerns about increased toxicity, drawing parallels with the well-documented adverse effects of polychlorinated biphenyls (PCBs). The toxicity of PCBs is highly dependent on the number and position of chlorine atoms.[11]
The primary mechanism of toxicity for many "dioxin-like" PCBs is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[12][13] This activation leads to a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes, which can lead to the production of toxic metabolites and disruption of cellular processes.[13] While it is not definitively established that chlorinated biphenyl carboxylic acids are potent AhR activators, the structural similarity to PCBs warrants careful consideration of this pathway. Some carcinogenic aromatic amines, which are structurally related, have been shown to activate the AhR.[14]
Furthermore, metabolites of chlorinated biphenyls, such as hydroquinones, can induce cytotoxicity through the generation of reactive oxygen species and depletion of cellular glutathione.[15][16] Studies on lower chlorinated biphenyls have shown that both the number and position of chlorine atoms are important determinants of their cytotoxic outcomes in astrocytes.[11] For instance, in a study of trichlorinated biphenyls, different isomers exhibited distinct concentration-response curves for cytotoxicity.[11]
The following table summarizes the IC50 values for the cytotoxicity of some lower chlorinated biphenyls and their metabolites in C6 cells.
| Compound | IC50 (µM) in C6 cells |
| PCB3 (4-chlorobiphenyl) | >50 |
| PCB11 (2,2'-dichlorobiphenyl) | >50 |
| PCB25 (2,3,4-trichlorobiphenyl) | >50 |
| PCB28 (2,4,4'-trichlorobiphenyl) | 26.5 |
| PCB52 (2,2',5,5'-tetrachlorobiphenyl) | 10.3 |
| 4-OH-PCB52 | 5.3 |
| 4-OH-PCB52 sulfate | 31.5 |
| Data from Paranjape et al., 2023.[11] |
These data illustrate that increasing chlorination can lead to increased cytotoxicity.
Key Signaling Pathways
The biological activities of biphenyl carboxylic acids, both chlorinated and non-chlorinated, are mediated through various signaling pathways. Understanding these pathways is crucial for predicting the effects of these compounds.
Prostaglandin Synthesis Pathway
Many non-chlorinated and some halogenated biphenyl carboxylic acids exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes in the prostaglandin synthesis pathway.
Caption: Inhibition of the prostaglandin synthesis pathway by biphenyl carboxylic acids.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Chlorinated biphenyls are known to activate the AhR signaling pathway, a key mechanism of their toxicity.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
To facilitate further research in this area, we provide outlines for key experimental workflows.
General Workflow for Comparing Biological Activity
Caption: Experimental workflow for comparing biological activities.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., MCF-7 for cancer studies, or a relevant cell line for toxicity assessment) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the chlorinated and non-chlorinated biphenyl carboxylic acids in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The available evidence suggests that while non-chlorinated biphenyl carboxylic acids can exhibit promising therapeutic activities, such as anti-inflammatory and anti-cancer effects, the introduction of chlorine atoms can have a dual impact. On one hand, it can significantly enhance potency, as seen with halogenated NSAIDs. On the other hand, it raises the potential for increased cytotoxicity and the engagement of toxic pathways like AhR signaling, reminiscent of the notorious environmental pollutants, PCBs.
Future research should focus on direct, systematic comparisons of chlorinated and non-chlorinated biphenyl carboxylic acids to establish clear structure-activity and structure-toxicity relationships. Such studies will be invaluable for guiding the rational design of novel therapeutics with optimized efficacy and safety profiles.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural requirements for time-dependent inhibition of prostaglandin biosynthesis by anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-alpha Coactivator Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 14. Activation of the aryl hydrocarbon receptor by carcinogenic aromatic amines and modulatory effects of their N-acetylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating a Quantitative HPLC Method for 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
This guide provides a comprehensive, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method compliant with global regulatory standards. Beyond a simple checklist of validation parameters, this document delves into the scientific rationale behind each experimental choice, ensuring a self-validating system that is both accurate and defensible.
The Foundation: Method Development and System Suitability
Before embarking on formal validation, a robust HPLC method must be developed. For this compound, a reversed-phase HPLC method is a logical starting point due to its aromatic and carboxylic acid functionalities. A typical starting point would involve a C18 column and a mobile phase consisting of an acidified aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength would be selected based on the UV absorbance maximum of the analyte.
Once a method providing adequate peak shape, retention, and resolution is established, System Suitability Testing (SST) becomes the gatekeeper for any valid analytical run[1][2][3]. SST is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately on the day of analysis[2][3][4][5].
Table 1: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0[4] | Ensures peak symmetry, which is crucial for accurate peak integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% for 6 replicate injections[4][6] | Demonstrates the precision of the injector and the stability of the system. |
| Retention Time (RT) | Consistent with the established window | Confirms the stability of the mobile phase composition and flow rate. |
| Resolution (Rs) | Rs > 2.0 between the analyte and any adjacent peaks[4][7] | Ensures the analyte peak is free from interference. |
The Validation Workflow: A Symbiotic Relationship of Parameters
The validation of an analytical method is a holistic process where each parameter informs and supports the others. The following workflow illustrates the interconnected nature of these validation studies.
Caption: Interconnected workflow of HPLC method validation.
Specificity and Selectivity: Proving What You're Measuring
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7][8][9][10][11][12]. While the terms are often used interchangeably, selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components[9][11]. For a quantitative method, demonstrating selectivity is paramount.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[12]
-
Resolution Assessment: Analyze the stressed samples and assess the resolution between the parent analyte peak and any degradation product peaks. The resolution (Rs) should be greater than 2.0.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This provides an additional layer of confidence that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.
Table 2: Hypothetical Specificity and Forced Degradation Results
| Stress Condition | Observations | Resolution (Rs) to Closest Peak | Peak Purity |
| Acid (0.1N HCl, 60°C, 4h) | ~15% degradation, one major degradant | 3.5 | Pass |
| Base (0.1N NaOH, 60°C, 2h) | ~20% degradation, two major degradants | 2.8 | Pass |
| Oxidation (3% H2O2, RT, 8h) | ~10% degradation, one minor degradant | 4.1 | Pass |
| Thermal (80°C, 24h) | <5% degradation | N/A | Pass |
| Photolytic (UV light, 24h) | ~8% degradation | 3.9 | Pass |
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range[7][10][13][14][15][16]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[13][14][15].
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards from a stock solution, spanning a range of 80% to 120% of the expected sample concentration.[10]
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis.
Table 3: Linearity and Range Data
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80 | 810,500 |
| 90% | 90 | 912,300 |
| 100% | 100 | 1,015,600 |
| 110% | 110 | 1,118,200 |
| 120% | 120 | 1,220,500 |
Linearity Acceptance Criteria:
-
Y-intercept: Should be insignificant relative to the response at the 100% concentration level.
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found[6][7][10][15][17]. It is typically determined by spike recovery studies.
Experimental Protocol:
-
Sample Spiking: Spike a placebo (a mixture of all excipients in a drug product, if applicable) or a known blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Replicate Analysis: Prepare and analyze three independent samples at each concentration level.
-
Recovery Calculation: Calculate the percent recovery for each sample.
Table 4: Accuracy (Spike Recovery) Results
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 80.5 | 100.6% | ||
| 79.8 | 99.8% | ||
| Mean (SD) | 99.8% (0.81) | ||
| 100% | 100.0 | 101.2 | 101.2% |
| 99.5 | 99.5% | ||
| 100.8 | 100.8% | ||
| Mean (SD) | 100.5% (0.86) | ||
| 120% | 120.0 | 118.9 | 99.1% |
| 121.5 | 101.3% | ||
| 120.3 | 100.3% | ||
| Mean (SD) | 100.2% (1.10) |
Accuracy Acceptance Criteria:
Precision: Consistency of Results
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[7][15][17]. It is evaluated at two levels: repeatability and intermediate precision.[7][8]
Repeatability (Intra-assay Precision)
This assesses the precision over a short interval of time with the same analyst and equipment.
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.[7][8]
-
Analysis: Analyze the samples on the same day, with the same analyst, on the same instrument.
Intermediate Precision (Ruggedness)
This evaluates within-laboratory variations, such as different days, different analysts, or different equipment.[7][8][18]
Experimental Protocol:
-
Variable Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
-
Data Comparison: Compare the results obtained under the different conditions.
Table 5: Precision Results
| Parameter | Analyst 1 / Day 1 / System 1 | Analyst 2 / Day 2 / System 2 |
| Repeatability (100% Conc., n=6) | ||
| Mean Assay Value (%) | 100.2 | 99.8 |
| Standard Deviation | 0.45 | 0.51 |
| RSD (%) | 0.45% | 0.51% |
| Intermediate Precision (Combined Data) | ||
| Mean Assay Value (%) | 100.0 | |
| Standard Deviation | 0.49 | |
| RSD (%) | 0.49% |
Precision Acceptance Criteria:
Caption: Levels of precision in method validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[7][19][20]. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7][19][20].
Experimental Protocol (Based on Standard Deviation of the Response and the Slope):
-
Calibration Curve: Construct a calibration curve using a series of low-concentration standards.
-
Calculation: Calculate LOD and LOQ using the following equations, as recommended by the ICH[7][20][21]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
Table 6: LOD and LOQ Determination
| Parameter | Value |
| Slope of the Calibration Curve (S) | 10,156 per µg/mL |
| Standard Deviation of the Intercept (σ) | 550 |
| Calculated LOD (µg/mL) | 0.18 |
| Calculated LOQ (µg/mL) | 0.54 |
It is crucial to experimentally verify the calculated LOQ by analyzing standards at this concentration and demonstrating acceptable precision and accuracy.
Robustness: Resilience to Minor Changes
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[22][23][24][25].
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
pH of the aqueous phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
System Suitability Assessment: Analyze a system suitability solution and a standard under each varied condition and evaluate the impact on system suitability parameters, retention time, and analyte quantification.
Table 7: Robustness Study Results
| Parameter Varied | Change | Retention Time Shift | Tailing Factor | Assay Result (% of Nominal) |
| Flow Rate | +0.1 mL/min | -0.5 min | 1.2 | 100.3% |
| -0.1 mL/min | +0.6 min | 1.2 | 99.7% | |
| % Acetonitrile | +2% | -0.8 min | 1.1 | 100.5% |
| -2% | +0.9 min | 1.3 | 99.5% | |
| Column Temperature | +5°C | -0.3 min | 1.1 | 100.1% |
| -5°C | +0.3 min | 1.2 | 99.9% |
Robustness Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
Assay results should not be significantly impacted.
Conclusion: A Validated Method as a Cornerstone of Quality
The validation of an HPLC method for this compound, as outlined in this guide, provides a robust and defensible framework for ensuring the generation of reliable analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, and by consistently verifying system performance with SST, a high degree of confidence in the method's suitability for its intended purpose is achieved. This rigorous, science-based approach is not merely a regulatory hurdle but a fundamental component of quality assurance in the pharmaceutical industry.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. assayprism.com [assayprism.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. assayprism.com [assayprism.com]
- 11. echemi.com [echemi.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. industrialpharmacist.com [industrialpharmacist.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 21. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
A Researcher's Guide to Comparing the Efficacy of 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid Derivatives as Enzyme Inhibitors
The 3-chloro-[1,1'-biphenyl]-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous small molecules designed to modulate enzyme activity. Its derivatives have shown promise in targeting a range of enzymes implicated in diseases from inflammation to cancer.[1] This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the efficacy of these derivatives. We will delve into the critical experimental methodologies, from initial biochemical assays to more physiologically relevant cell-based models, explaining the scientific rationale behind each step to ensure robust and reproducible data.
The Foundational Metric: In Vitro Enzymatic Inhibition
The first step in evaluating any potential enzyme inhibitor is to determine its direct effect on the purified target enzyme in a controlled, cell-free environment. The primary goal is to determine the compound's potency, most commonly expressed as the half-maximal inhibitory concentration (IC50).
Core Concept: IC50 Determination The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies higher potency. This is typically determined by measuring the rate of an enzymatic reaction across a range of inhibitor concentrations.[2]
Experimental Protocol: A General Spectrophotometric IC50 Assay
This protocol provides a generalized framework adaptable to many enzymes where the reaction produces a change in absorbance.[2][3]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the specific enzyme's stability and activity.
-
Enzyme Stock Solution: Dilute the purified enzyme to a suitable concentration in the assay buffer.
-
Substrate Stock Solution: Prepare the substrate at a concentration near its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[2][4]
-
Inhibitor Stock Solution: Create a high-concentration stock (e.g., 10 mM) of each this compound derivative in DMSO.[2] Perform serial dilutions to create a range of concentrations for testing.
-
-
Assay Plate Setup (96-well format):
-
Execution:
-
Add the enzyme and inhibitor (or DMSO for controls) to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate solution to all wells.[2]
-
Immediately begin measuring the change in absorbance over time using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Delving Deeper: Understanding the Mechanism of Action (MoA)
While the IC50 is a vital measure of potency, it doesn't explain how the inhibitor works. Understanding the mechanism of action (MoA) is crucial for predicting in vivo behavior.[4] The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive, which can be distinguished using kinetic studies.[4][5]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.[4][5]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex.[4][5]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[4]
Workflow for Determining Inhibition Mechanism To elucidate the MoA, the IC50 experiment is expanded into a matrix where both substrate and inhibitor concentrations are varied. The resulting data can be visualized using a Lineweaver-Burk plot, which linearizes the Michaelis-Menten kinetics, allowing for clear differentiation between inhibition types based on changes in Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[5][6]
Diagram: Workflow for Enzyme Inhibitor Evaluation This diagram illustrates the logical progression from initial screening to detailed mechanistic and cellular characterization.
Caption: A typical workflow for characterizing enzyme inhibitors.
The Cellular Context: Moving Beyond the Test Tube
Potent biochemical activity does not always translate to efficacy in a living system.[7] Cell permeability, target engagement, and off-target effects are critical factors that can only be assessed in a cellular context.[4][8]
Experimental Protocol: Cell-Based Target Engagement Assay
Cell-based assays measure an inhibitor's ability to engage its target within intact cells.[7][8] Formats like the NanoBRET™ Target Engagement Assay or cellular thermal shift assays (CETSA) are powerful tools for this purpose.[7][9]
-
Cell Culture: Culture a cell line that endogenously expresses the target enzyme or has been engineered to do so.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor derivatives for a specified time.
-
Target Engagement Measurement:
-
For a thermal shift assay, cells are heated to induce denaturation. The principle is that inhibitor binding stabilizes the target protein, increasing its melting temperature. Protein aggregation is then measured.
-
For reporter-based assays like NanoBRET™, the displacement of a tracer molecule bound to the target enzyme by the inhibitor is measured via luminescence.[9]
-
-
Data Analysis: Quantify target engagement at each inhibitor concentration to determine a cellular IC50 or EC50, reflecting the compound's potency in a physiological environment.
Comparative Analysis: Structure-Activity Relationships (SAR)
By systematically comparing the potency of different derivatives, researchers can establish a structure-activity relationship (SAR).[10] SAR studies reveal how modifications to the this compound core affect inhibitory activity, guiding the design of more potent and selective compounds.[11][12]
For example, modifying the biphenyl rings with different substituents (e.g., hydroxyl, methoxy, or halogen groups) can influence hydrophobic interactions and hydrogen bonding within the enzyme's binding pocket.[12][13]
Table 1: Hypothetical Comparative Efficacy Data for Novel Derivatives
| Compound ID | R1-Group (Position 3') | R2-Group (Position 5') | Biochemical IC50 (nM) | Cellular Potency (nM) | Selectivity (Fold vs. Kinase X) |
| Parent-01 | -H | -H | 125 | 1500 | 10 |
| Deriv-02 | -F | -H | 45 | 480 | 50 |
| Deriv-03 | -H | -OCH3 | 210 | >10000 | 8 |
| Deriv-04 | -F | -Cl | 15 | 180 | >200 |
This is illustrative data and does not represent real experimental results.
From this hypothetical data, a preliminary SAR can be deduced:
-
Fluorination at the 3'-position (Deriv-02) improves both biochemical and cellular potency compared to the parent compound.
-
A methoxy group at the 5'-position (Deriv-03) is detrimental to activity.
-
Combining a 3'-fluoro and a 5'-chloro group (Deriv-04) results in a synergistic improvement in potency and selectivity, identifying it as a promising lead candidate for further development.
Conclusion
A multi-faceted approach is essential for the robust comparison of this compound derivatives as enzyme inhibitors. The journey begins with precise in vitro IC50 determination, progresses to mechanistic studies to understand the mode of inhibition, and culminates in cell-based assays to confirm target engagement and functional activity in a relevant biological system. By integrating these methodologies and carefully analyzing the resulting structure-activity relationships, researchers can confidently identify and optimize lead candidates for the next stages of drug discovery.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]
- 6. Khan Academy [khanacademy.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Docking Analysis of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid with COX-2 and PPAR-γ
A Senior Application Scientist's Guide to Evaluating Potential Ligand-Protein Interactions
In the landscape of modern drug discovery, in silico molecular docking serves as a powerful and indispensable tool for the preliminary assessment of ligand-protein interactions. This computational technique allows for the rapid screening of virtual compound libraries against specific biological targets, providing crucial insights into binding affinities and potential mechanisms of action, thereby streamlining the early phases of drug development. This guide presents a comparative docking study of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid, a compound of interest due to the known pharmacological activities of the biphenyl scaffold, against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
Biphenyl derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The anti-inflammatory properties are often attributed to the inhibition of COX enzymes, which are pivotal in the biosynthesis of prostaglandins.[4] Specifically, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[5][6] Concurrently, the PPAR family of nuclear receptors, particularly PPAR-γ, has emerged as a significant target for therapeutic intervention in metabolic disorders like type 2 diabetes.[7] Agonists of PPAR-γ, such as the thiazolidinedione class of drugs, effectively enhance insulin sensitivity.[8][9]
This guide provides a detailed, step-by-step methodology for conducting a comparative in silico docking analysis using AutoDock Vina. We will evaluate the binding potential of this compound against human COX-2 and human PPAR-γ, and benchmark its performance against well-established modulators: Celecoxib, a selective COX-2 inhibitor[4][10], and Rosiglitazone, a potent PPAR-γ agonist.[11] Through this objective, data-driven comparison, we aim to furnish researchers, scientists, and drug development professionals with a practical framework for interpreting docking results and making informed decisions in the early stages of lead compound identification and optimization.
Experimental Design & Computational Workflow
The in silico docking study was designed to predict the binding affinity and mode of interaction of this compound with the active sites of COX-2 and PPAR-γ. The workflow, depicted below, encompasses protein and ligand preparation, molecular docking simulations, and subsequent analysis of the results.
References
- 1. rcsb.org [rcsb.org]
- 2. youtube.com [youtube.com]
- 3. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Celecoxib: a selective cyclooxygenase-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid
Introduction
3-Chloro-[1,1'-biphenyl]-4-carboxylic acid is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. Its synthesis is a critical step in the development of new therapeutics and functional molecules. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this biphenyl derivative, offering an in-depth look at the underlying chemistry, experimental protocols, and practical considerations for researchers in the fields of organic synthesis and drug development. We will explore the ubiquitous Suzuki-Miyaura cross-coupling and the classic Ullmann condensation, providing the necessary data for an informed selection of the most suitable route for your specific research and development needs.
Overview of Synthetic Strategies: A Tale of Two Metals
The construction of the biaryl scaffold of this compound primarily relies on carbon-carbon bond formation between two aryl rings. The two most prominent and well-established methods for this transformation are the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-mediated Ullmann reaction.
-
Suzuki-Miyaura Coupling: This modern approach has become the gold standard for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. The reaction's robustness and generally high yields make it a favored choice in both academic and industrial settings.[1][2]
-
Ullmann Condensation: As one of the earliest methods for aryl-aryl bond formation, the Ullmann reaction traditionally requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][4] However, significant advancements have introduced ligand-supported copper catalysts that operate under milder conditions, revitalizing its utility.[3]
This guide will dissect these two primary pathways, focusing on their mechanistic underpinnings, practical execution, and comparative performance.
Route 1: The Suzuki-Miyaura Cross-Coupling Pathway
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, predicated on a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] For the synthesis of our target molecule, a logical approach involves the coupling of phenylboronic acid with a suitably substituted halobenzoic acid.
A common pathway involves the coupling of 3-chloro-4-iodobenzoic acid with phenylboronic acid . The choice of an iodide as the leaving group is strategic; the reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, ensuring a more facile oxidative addition step in the catalytic cycle.
Visualizing the Suzuki-Miyaura Route
Caption: Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure adapted from literature methods for Suzuki-Miyaura cross-coupling reactions.[1][6]
-
Reaction Setup: To a solution of 3-chloro-4-iodobenzoic acid (1.0 equiv.) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add phenylboronic acid (1.2-1.5 equiv.) and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv.).
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.), to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with an aqueous acid solution (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[6]
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a common choice due to its effectiveness and commercial availability. For large-scale synthesis, using a more robust and less expensive catalyst like Palladium on Carbon (Pd/C) can be advantageous, often leading to lower levels of palladium contamination in the final product.[1]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates like K₂CO₃ and Na₂CO₃ are effective and cost-efficient. The choice of base can influence the reaction rate and yield.
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed.[2] This facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction at the interface.
Performance Data: Suzuki-Miyaura Route
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 4 | ~64-82 | [1] |
| Pd/C | K₂CO₃ | MeOH/H₂O | Reflux | 6 | >90 | [1][7] |
| PdCl₂(dppf) | K₂CO₃ | DMA | 150 (MW) | 0.33 | High | [2] |
DME: 1,2-Dimethoxyethane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DMA: N,N-Dimethylacetamide; MW: Microwave irradiation
Route 2: The Ullmann Condensation Pathway
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[4] While the classic conditions are harsh, modern protocols have expanded its scope. For synthesizing an unsymmetrical biaryl like our target, a modified Ullmann-type reaction or a coupling involving an organocopper intermediate would be necessary. A plausible, though less common, approach could involve the reaction of a copper salt with one of the aryl halides to form an organocopper species, which then couples with the second aryl halide.
Due to the prevalence and efficiency of palladium-catalyzed methods, specific literature examples for the synthesis of this compound via an Ullmann condensation are less common. However, the general principles of Ullmann-type reactions can be applied.[3][8]
Visualizing the Ullmann Route
Caption: A conceptual Ullmann coupling pathway.
General Experimental Protocol: Ullmann-Type Coupling
The following is a generalized protocol for a modern Ullmann-type cross-coupling.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 3-chloro-4-iodobenzoic acid, 1.0 equiv.), the coupling partner, a copper(I) salt (e.g., CuI, 0.1-1.0 equiv.), a suitable ligand (e.g., a diamine or phenanthroline derivative, 0.2-2.0 equiv.), and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Inert Atmosphere: Purge the vessel with an inert gas like argon or nitrogen.
-
Reaction: Heat the reaction mixture to a high temperature, typically in the range of 150-210 °C, for an extended period (12-48 hours).
-
Workup and Purification: The workup procedure is similar to the Suzuki coupling, involving cooling, acidification, extraction, and purification by chromatography or recrystallization.
Causality Behind Experimental Choices
-
Copper Source: Copper(I) salts like CuI are common. In classic Ullmann reactions, activated copper powder is used in stoichiometric amounts.[3]
-
Ligands: The introduction of ligands (e.g., 1,10-phenanthroline, ethylenediamine) is a key feature of modern Ullmann reactions. They stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing for lower reaction temperatures compared to the ligand-free process.
-
Solvent: High-boiling polar aprotic solvents are necessary to reach the high temperatures often required for the reaction to proceed at a reasonable rate.[3]
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd/C) | Copper-based (e.g., CuI, Cu powder) |
| Reaction Conditions | Mild (often < 100 °C) | Harsh (often > 150 °C), though modern methods are milder |
| Functional Group Tolerance | Excellent | Moderate to good; sensitive groups may not survive |
| Substrate Scope | Very broad | Traditionally limited, but expanding with new ligands |
| Yields | Generally high to excellent | Variable, often moderate to good |
| Cost | Palladium catalysts can be expensive | Copper is significantly cheaper |
| Scalability | Well-established for large-scale synthesis[1] | Can be challenging due to high temperatures and product purification |
| Environmental Impact | Palladium is a heavy metal; phosphine ligands can be toxic | Copper is less toxic than palladium; high-boiling solvents can be problematic |
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is unequivocally the superior and recommended route for most applications. Its mild reaction conditions, high yields, excellent functional group tolerance, and predictable scalability make it the method of choice for both discovery and process chemistry. The use of robust catalysts like Pd/C further enhances its appeal for larger-scale production by simplifying purification and reducing costs.[1]
While the Ullmann condensation remains a historically important and mechanistically interesting reaction, its application for this specific target is less practical. The harsh conditions, potential for side reactions, and lower functional group tolerance make it a less attractive option compared to the well-refined and highly efficient Suzuki-Miyaura coupling. However, for specific niche applications where palladium sensitivity is a concern or cost is the absolute primary driver, further development of a modern, ligand-assisted Ullmann protocol could be considered.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
This guide provides a comprehensive analysis of the antifungal properties of biphenyl-4-carboxylic acid esters, offering a comparative perspective for researchers, scientists, and drug development professionals. By synthesizing available experimental data, this document delves into the structure-activity relationships, potential mechanisms of action, and comparative efficacy of these compounds against pathogenic fungi.
Introduction: The Growing Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health.[1] Species of the Candida genus, for instance, are a major cause of candidiasis, ranging from superficial to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The current arsenal of antifungal drugs, which includes azoles, polyenes, and echinocandins, is often limited by toxicity and the development of resistance. This underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Biphenyl derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] This guide focuses specifically on the ester derivatives of biphenyl-4-carboxylic acid, evaluating their potential as a new class of antifungal therapeutics.
Synthesis of Biphenyl-4-Carboxylic Acid Esters
The synthesis of biphenyl-4-carboxylic acid esters can be readily achieved through established esterification methods. A common and efficient approach is the Fischer esterification, which involves the reaction of biphenyl-4-carboxylic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1] Alternatively, non-Fischer esterification methods, for instance, using alkyl halides in the presence of a base like triethylamine, can also be employed.[1] The general synthetic scheme is outlined below.
Caption: General synthetic routes for biphenyl-4-carboxylic acid esters.
Comparative In Vitro Antifungal Activity
The antifungal efficacy of a series of biphenyl-4-carboxylic acid esters has been evaluated against pathogenic Candida species, demonstrating good to moderate bioactivities.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard metric for quantifying antifungal activity. The broth microdilution method is a widely accepted technique for determining MIC values and is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[1]
A study by Silva et al. (2017) investigated the antifungal activity of eight biphenyl-4-carboxylic acid esters against strains of Candida albicans and Candida tropicalis.[1] The results, summarized in the table below, provide a direct comparison of the efficacy of these esters. For context, the activity of the parent compound, biphenyl-4-carboxylic acid, is also included.
| Compound | Ester Side Chain (R) | C. albicans ATCC-76485 MIC (µg/mL) | C. albicans LM-111 MIC (µg/mL) | C. tropicalis ATCC-13803 MIC (µg/mL) | C. tropicalis LM-14 MIC (µg/mL) |
| Biphenyl-4-carboxylic acid | -H | >1024 | >1024 | >1024 | >1024 |
| Ethyl [1,1'-biphenyl]-4-carboxylate | -CH₂CH₃ | 1024 | 512 | 1024 | 512 |
| Propyl [1,1'-biphenyl]-4-carboxylate | -CH₂CH₂CH₃ | >1024 | >1024 | >1024 | >1024 |
| Isopropyl [1,1'-biphenyl]-4-carboxylate | -CH(CH₃)₂ | 1024 | 1024 | 1024 | 1024 |
| Butyl [1,1'-biphenyl]-4-carboxylate | -(CH₂)₃CH₃ | >1024 | >1024 | >1024 | >1024 |
| 2-Methoxyethyl [1,1'-biphenyl]-4-carboxylate | -CH₂CH₂OCH₃ | 1024 | 1024 | 1024 | 1024 |
| Decanoyl 4-biphenyl carboxylate | -(CH₂)₉CH₃ | 512 | 512 | 512 | 512 |
| Benzyl [1,1'-biphenyl]-4-carboxylate | -CH₂-Ph | >1024 | >1024 | >1024 | >1024 |
Data synthesized from Silva et al. (2017).[1]
Structure-Activity Relationship (SAR) Insights
The data presented above reveals key structure-activity relationships that govern the antifungal potency of biphenyl-4-carboxylic acid esters:
-
Esterification is Crucial: The parent biphenyl-4-carboxylic acid was inactive, indicating that the ester moiety is essential for antifungal activity.[1]
-
Impact of Alkyl Chain Length and Branching: Not all esters exhibited activity. The ethyl and decanoyl esters were the most potent.[1] Interestingly, the propyl and butyl esters were inactive, while the branched isopropyl ester showed moderate activity. This suggests that both the length and the steric bulk of the alkyl chain play a critical role in determining antifungal efficacy.[1]
-
Influence of Heteroatoms: The presence of an oxygen atom in the side chain of the 2-methoxyethyl ester restored moderate activity, suggesting that heteroatoms can positively influence the antifungal properties.[1]
-
Effect of Bulky Aromatic Groups: The benzyl ester, containing a bulky aromatic ring, was inactive.[1] This may be due to steric hindrance, preventing the molecule from binding effectively to its fungal target.[1]
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the precise molecular target of biphenyl-4-carboxylic acid esters has not been definitively elucidated, the mechanism of action for other antifungal biphenyl derivatives often involves the disruption of the fungal cell membrane's integrity.[4][5] A primary target for many antifungal drugs is the ergosterol biosynthesis pathway.[6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death.[7]
Some biphenyl imidazole derivatives have been shown to inhibit CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway.[8] It is plausible that biphenyl-4-carboxylic acid esters share a similar mechanism, interfering with one of the enzymatic steps in this critical pathway.
Caption: Hypothesized mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols
To ensure the reproducibility and validity of antifungal susceptibility testing, standardized protocols are essential. The following is a detailed, step-by-step methodology for the broth microdilution assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of biphenyl-4-carboxylic acid esters against fungal isolates.
Materials:
-
Test compounds (biphenyl-4-carboxylic acid esters)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range. Typically, 100 µL of each dilution is added to the wells.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without any drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.
-
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
Biphenyl-4-carboxylic acid esters represent a class of compounds with promising, albeit moderate, antifungal activity against pathogenic Candida species. The ease of their synthesis and the clear structure-activity relationships provide a solid foundation for further optimization. The most potent compounds identified to date, the ethyl and decanoyl esters, warrant further investigation.
Future research should focus on:
-
Expanding the Antifungal Spectrum: Evaluating the activity of these esters against a broader range of clinically relevant fungi, including azole-resistant strains and filamentous fungi such as Aspergillus species.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action to confirm the hypothesized inhibition of ergosterol biosynthesis or to identify novel targets.
-
Lead Optimization: Synthesizing and screening new analogs with modifications to the ester side chain and the biphenyl core to improve potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models of fungal infections.
By addressing these key areas, the full potential of biphenyl-4-carboxylic acid esters as a novel class of antifungal agents can be realized, contributing to the development of much-needed new therapies to combat the growing threat of fungal infections.
References
- 1. jocpr.com [jocpr.com]
- 2. ajptonline.com [ajptonline.com]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Biphenyl Carboxylic Acid Derivatives on Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Biphenyl carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] This guide provides an in-depth comparative analysis of these derivatives, grounded in experimental data, to aid in the evaluation and development of this important scaffold in oncology research.
The biphenyl moiety serves as a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide array of pharmacological activities, including as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][2] The addition of a carboxylic acid functional group can enhance the polarity and hydrophilicity of these molecules, which may favorably influence their bioavailability.[2] This guide will delve into the cytotoxic profiles of various biphenyl carboxylic acid derivatives, their mechanisms of action, and a direct comparison with established anticancer drugs.
Comparative Cytotoxicity Across Cancer Cell Lines
The cytotoxic potential of a compound is a critical initial determinant of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
The following table summarizes the cytotoxic activity of several biphenyl carboxylic acid derivatives against a panel of human cancer cell lines, with comparisons to standard chemotherapeutic agents where available.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
| Biphenyl Carboxylic Acid Derivative 3j (benzyloxy substituted) | MCF-7 (Breast) | 9.92 ± 0.97 | Tamoxifen | Not specified in study |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | Tamoxifen | Not specified in study | |
| Biphenyl Carboxylic Acid Derivative 3a (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | Tamoxifen | Not specified in study |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | Tamoxifen | Not specified in study | |
| 4'-Hydroxybiphenyl-4-carboxylic Acid Derivative S4 | HCT-116 (Colorectal) | Comparable to Erlotinib | Erlotinib | Not specified in study |
| Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224) | HCT-116 (Colorectal) | Efficacious in vivo | - | - |
| NCI-H460 (Lung) | Efficacious in vivo | - | - |
Note: The data presented is a synthesis from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Unraveling the Mechanisms of Action: A Deeper Dive
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. Biphenyl carboxylic acid derivatives have been shown to induce cancer cell death through various intricate pathways.
Induction of Apoptosis
A primary mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Some biphenyl carboxylic acid derivatives have been shown to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to the activation of a cascade of caspase enzymes that execute the dismantling of the cell.
References
A Senior Application Scientist's Guide to the Conformational Analysis of Biphenyl Carboxylic Acid Analogs and Their Biological Effects
Introduction: Beyond Flat Structures in Drug Design
In the landscape of medicinal chemistry, the biphenyl scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents, from anti-inflammatory drugs to anticancer molecules.[1][2][3][4] However, to truly unlock the potential of this versatile structure, we must look beyond its two-dimensional representation. The three-dimensional arrangement, or conformation, of the two phenyl rings relative to each other plays a decisive role in a molecule's biological activity. This guide provides an in-depth technical comparison of biphenyl carboxylic acid analogs, linking their distinct conformational properties to their biological efficacy.
A critical concept in this field is atropisomerism , a form of chirality that arises not from a stereocenter, but from hindered rotation around a single bond—in this case, the bond connecting the two phenyl rings.[5][6][7][8][9] The substituents on these rings, particularly at the ortho positions, can act as steric gatekeepers, creating a significant energy barrier to rotation. If this barrier is high enough, the molecule can be locked into specific, non-interconverting conformations (atropisomers) that can be isolated.[9] These stable atropisomers often exhibit dramatically different biological profiles, as one may fit perfectly into a target protein's binding pocket while the other is inactive or engages off-targets.[5][6][10]
This guide will dissect the methodologies used to analyze these conformations, present comparative biological data for various analogs, and provide detailed experimental protocols, offering researchers a comprehensive toolkit for the rational design of next-generation biphenyl-based therapeutics.
The Principle of Atropisomerism: A Gatekeeper of Biological Activity
Atropisomerism is a time- and temperature-dependent phenomenon.[10] The stability of atropisomers is classified based on their rotational energy barrier (ΔErot) and half-life of interconversion (t1/2) at physiological temperatures.
-
Class 1 (t1/2 < 60 s): Rapidly interconverting conformers. These are typically treated as a single, achiral compound in development, though they bind to their targets in an atroposelective manner.[6]
-
Class 2 (60 s < t1/2 < 4.5 years): Moderately stable atropisomers. These present a challenge in drug development as they may interconvert on a timescale relevant to pharmacological and metabolic processes.[6][10]
-
Class 3 (t1/2 > 4.5 years): Stereochemically stable atropisomers. These are considered suitable for development as separate, distinct chemical entities.[6]
The primary determinant of this rotational barrier is the steric hindrance imposed by substituents at the ortho positions of the biphenyl rings.[9] Bulky groups must physically pass each other during rotation, creating a high-energy transition state. This relationship between structure, rotational energy, and stability is fundamental to the design of conformationally restricted biphenyl analogs.
Caption: Energy profile illustrating the rotational barrier in a substituted biphenyl system.
Conformational Analysis: A Dual-Pronged Approach
A comprehensive understanding of a biphenyl analog's conformation requires a synergistic combination of computational and experimental techniques. Relying on a single method can provide an incomplete or misleading picture.
Computational Methodologies
Computational chemistry offers a powerful means to predict the preferred conformations and the energy barriers between them before a molecule is ever synthesized.[11]
Causality Behind the Workflow: The workflow begins with a broad, computationally inexpensive search to identify all possible low-energy shapes (conformers). These initial guesses are then refined using more accurate, but computationally intensive, quantum mechanics methods to yield reliable energy values and geometries. This hierarchical approach balances speed with accuracy.
Experimental Workflow: Computational Conformational Search
Caption: A typical workflow for computational conformational analysis of small molecules.
Protocol: Step-by-Step Computational Analysis
-
Structure Generation: Draw the 2D structure of the biphenyl carboxylic acid analog in a molecular editor and generate an initial 3D structure.
-
Conformational Search: Perform a systematic or stochastic conformational search.[12][13][14]
-
Systematic Search: Rotates each single bond by a defined increment (e.g., 30°). This is thorough but computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): Randomly changes torsion angles and accepts new conformations based on an energy window. It is more efficient for larger molecules.[13]
-
-
Minimization: Each generated conformer is subjected to energy minimization using a molecular mechanics (MM) force field to find the nearest local energy minimum.
-
Clustering and Selection: The minimized conformers are clustered based on energy and root-mean-square deviation (RMSD). A representative set of unique, low-energy conformers is selected for further analysis.
-
Quantum Mechanics (QM) Refinement: The selected conformers are re-minimized using a higher level of theory, such as Density Functional Theory (DFT), for more accurate geometries and energies.[11][15]
-
Barrier Calculation: To determine atropisomeric stability, a potential energy surface scan is performed by forcing the rotation around the biphenyl single bond and calculating the energy at each step. The highest energy point corresponds to the rotational barrier (ΔErot).
Experimental Validation
Experimental methods are crucial for validating computational predictions and understanding the molecule's behavior in a real-world environment.
-
NMR Spectroscopy: As the primary tool for solution-state analysis, Nuclear Magnetic Resonance (NMR) can provide key insights.[15] Techniques like the Nuclear Overhauser Effect (NOE) can measure through-space proximity between protons on the different phenyl rings, providing direct evidence of the preferred dihedral angle in solution.
-
X-ray Crystallography: This technique provides the definitive solid-state conformation of a molecule. While it offers a highly accurate snapshot, it's important to recognize that the crystal packing forces can sometimes favor a conformation that is not the lowest energy one in solution.
The combination of a predicted low-energy solution conformer from QM calculations that matches the observed NOE effects from NMR provides a self-validating system for confidently assigning the bioactive conformation.
Comparative Analysis: Linking Conformation to Biological Effect
The true value of conformational analysis lies in its ability to explain and predict biological activity. The specific "twist" of the biphenyl rings determines how the molecule's functional groups are presented to the biological target, directly influencing binding affinity and efficacy.
Case Study Comparison
Below is a comparative summary of biphenyl carboxylic acid analogs across different therapeutic areas, highlighting the impact of conformation on activity.
| Analog Class | Target | Key Structural Feature | Biological Effect & Conformational Rationale | Reference |
| Fenbufen Analogs | Cyclooxygenase (COX) | Substituents on the terminal phenyl ring | Para-substituents enhance COX-2 inhibition. The conformation must allow the carboxylic acid to access the active site while the substituted ring interacts with a hydrophobic pocket.[16] | [16] |
| URAT1 Inhibitors | Urate Transporter 1 (URAT1) | Biphenyl carboxylic acid with amide or oxadiazole linkers | Potent inhibition (IC50 down to 0.17 µM). The specific dihedral angle is crucial for optimal interaction with the transporter's binding site.[17] | [17] |
| Anticancer Agents | Estrogen Receptor Alpha (ERα) | Benzyloxy group on one phenyl ring | Potent activity against MCF-7 and MDA-MB-231 breast cancer cells (IC50 ~9.5 µM). The conformation positions the benzyloxy group for key interactions within the receptor's ligand-binding domain.[1] | [1] |
| Antiresorptive Agents | Osteoclasts | Halogen substitutions | Potent inhibition of osteoclast formation (IC50 ~1.3 µM) without affecting osteoblasts. The conformation allows for specific inhibition of NF-κB signaling in osteoclasts.[18] | [18] |
This data clearly demonstrates that subtle changes to the biphenyl scaffold, which in turn modulate its preferred conformation, lead to significant differences in biological activity and target selectivity. For instance, in the case of fenbufen analogs, the biphenyl moiety is critical for activity, and the molecule acts as a prodrug, with its active metabolite being a potent anti-inflammatory agent.[16]
Essential Experimental Protocols
To ensure scientific integrity, the protocols described here are designed as self-validating systems, incorporating necessary controls for unambiguous interpretation of results.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for synthesizing biphenyl derivatives.[1][19]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of biphenyl analogs via Suzuki coupling.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add the aryl halide (1.0 eq), the aryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent: Add a solvent system, typically a mixture like toluene and water.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the flask.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the final biphenyl carboxylic acid analog.
-
Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][17]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol details a standard method for assessing the biological effect of biphenyl analogs on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in an incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the biphenyl carboxylic acid analogs in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Controls (Self-Validation): Include "vehicle control" wells (cells treated with only the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells (cells in medium only). A positive control (e.g., a known cytotoxic drug like Tamoxifen) should also be included.[1]
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The evidence is unequivocal: the biological activity of biphenyl carboxylic acid analogs is intimately linked to their three-dimensional conformation. The principle of atropisomerism is not a mere chemical curiosity but a critical design element that medicinal chemists can leverage to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[10] By combining predictive computational modeling with empirical validation through NMR and X-ray crystallography, researchers can move beyond serendipitous discovery toward the rational design of conformationally-defined therapeutics.
Future opportunities lie in the synthesis of novel, conformationally locked analogs and the exploration of Class 2 atropisomers, whose dynamic nature could be exploited for novel mechanisms of action.[6] As our understanding of the subtle interplay between molecular shape and biological function deepens, the biphenyl scaffold will undoubtedly continue to be a source of innovative and impactful medicines.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 12. Conformational Analysis - Drug Design Org [drugdesign.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5728-40-5), a halogenated aromatic carboxylic acid. This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile
This compound is a chlorinated biphenyl derivative. While not a polychlorinated biphenyl (PCB), its structure as a halogenated aromatic compound necessitates careful handling and disposal. Based on data from structurally similar compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[3]
Prolonged or repeated exposure should be avoided. The environmental fate of chlorinated biphenyl compounds suggests a potential for persistence and bioaccumulation, underscoring the importance of proper disposal to prevent environmental contamination.[4][5]
Core Principles of Disposal: Segregation is Key
The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[6][7] This classification dictates that it must be segregated from all other waste streams, particularly non-halogenated organic waste. Improper mixing can lead to dangerous reactions and complicates the disposal process, increasing both risk and cost.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound, as well as solutions and contaminated materials.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Waste Collection: Designated and Labeled Containers
All waste containing this compound must be collected in a designated hazardous waste container.
-
Container Type: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds.
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Halogenated Organics" and should list "this compound" as a constituent.
-
Segregation:
-
Solid Waste: Collect solid this compound in a designated solid halogenated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with non-halogenated solvents.[6]
-
Contaminated Materials: Items such as weighing boats, contaminated gloves, and absorbent paper should be placed in a designated solid halogenated waste container.
-
Disposal of Unused or Expired Chemical
For the disposal of the pure, unused chemical:
-
Original Container: If possible, dispose of the chemical in its original, securely sealed container.
-
Labeling: Ensure the original label is intact and legible. If not, create a new label with the full chemical name and CAS number.
-
Waste Manifest: Follow your institution's procedures for manifesting hazardous waste for pickup.
Disposal of Solutions
-
Aqueous Solutions: While this compound has low water solubility, any aqueous solutions must be treated as hazardous waste. Collect in the designated liquid halogenated waste container.
-
Organic Solvent Solutions: Solutions of the compound in organic solvents (e.g., for chromatography) must be collected in the liquid halogenated waste container. Do not mix with non-halogenated solvent waste.[8]
Decontamination of Glassware and Equipment
-
Rinsing: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent rinsate is now considered halogenated waste and must be collected in the designated liquid halogenated waste container.
-
Final Cleaning: After the initial rinses have been collected as hazardous waste, the glassware can be washed according to standard laboratory procedures.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 5728-40-5 | [9][10][11] |
| Molecular Formula | C₁₃H₉ClO₂ | [11] |
| Molecular Weight | 232.66 g/mol | [10] |
| Hazard Classification | GHS Category | Reference |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed | [3] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled | [1] |
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid halogenated waste container. For large spills, contact your institution's environmental health and safety department immediately.
-
Exposure:
Always have the Safety Data Sheet (SDS) readily available when working with this chemical.
By adhering to these scientifically sound and procedurally robust guidelines, we can ensure that our innovative work in the laboratory is conducted with the highest standards of safety and environmental responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. aaronchem.com [aaronchem.com]
- 10. 5728-40-5|this compound|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
A Researcher's Guide to the Safe Handling and Disposal of 3-Chloro-[1,1'-biphenyl]-4-carboxylic Acid
In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-Chloro-[1,1'-biphenyl]-4-carboxylic acid. As your partner in research, we are committed to providing not just the highest quality reagents, but also the critical information needed to use them responsibly. This document is designed for the professional researcher and assumes a baseline knowledge of standard laboratory safety procedures.
Hazard Identification and Risk Assessment: Know Your Reagent
While a comprehensive toxicological profile for this compound is not fully established, the available data for structurally similar compounds, such as 4-Biphenylcarboxylic acid and other chlorinated biphenyls, necessitates a cautious approach.[1][2][3] The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[2][4]
-
Respiratory Tract Irritation: Inhalation of dusts may irritate the respiratory system.[2][4]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[2][3]
Given the presence of a halogenated biphenyl scaffold, it is prudent to handle this compound with the care afforded to potentially persistent and bioaccumulative substances.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place to minimize the risk of exposure.
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dusts or vapors.
-
Ventilation: The laboratory should have a general ventilation system that provides a sufficient number of air changes per hour.
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[1][5] | To prevent skin contact. Gloves should be inspected before use and changed regularly or immediately upon contamination.[1] |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[5] | To protect the eyes from dust particles and splashes. |
| Face Protection | A face shield should be worn over safety glasses when there is a significant risk of splashing.[5][6] | Provides an additional layer of protection for the entire face. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[5] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[5] | To protect the feet from spills. |
Operational Plan: A Step-by-Step Workflow
A well-defined workflow is essential for the safe and efficient use of this compound.
Caption: A generalized workflow for the safe laboratory handling of this compound.
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood and tare the balance.
-
-
Handling:
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the mass, and then carefully transfer the solid to the reaction vessel.
-
Add the desired solvent to the reaction vessel.
-
-
Cleanup:
-
Dispose of the contaminated weigh boat and any disposable equipment in the designated solid hazardous waste container.
-
Wipe down the balance and surrounding surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove PPE and wash hands thoroughly with soap and water.[1]
-
Spill and Emergency Procedures
In the event of a spill or other emergency, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent.
-
-
Large Spills:
-
Evacuate the laboratory and alert your supervisor and institutional environmental health and safety (EHS) office immediately.
-
Prevent entry to the affected area.
-
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical aspect of responsible chemical management.
Caption: A decision tree for the proper segregation of waste generated from handling this compound.
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.[7]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted solid. It should be collected in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed container for "Halogenated Liquid Waste."
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[7] Consult your institution's EHS department for specific guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pppmag.com [pppmag.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
